Bromotetrandrine
Descripción
Propiedades
Fórmula molecular |
C40H45BrN2O6 |
|---|---|
Peso molecular |
729.7 g/mol |
Nombre IUPAC |
(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-1,14,15,30-tetramethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C40H45BrN2O6/c1-39-22-24-9-12-27(13-10-24)48-32-19-25(11-14-30(32)44-5)23-40(2)34-28(16-18-43(40)4)35(41)37(46-7)38(47-8)36(34)49-33-21-29(39)26(15-17-42(39)3)20-31(33)45-6/h9-14,19-21H,15-18,22-23H2,1-8H3/t39-,40-/m0/s1 |
Clave InChI |
VGZKGYKDQBWBNQ-ZAQUEYBZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Bromotetrandrine's Mechanism of Action in Multidrug-Resistant Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Bromotetrandrine (B1667932) (BrTet), a synthetic derivative of tetrandrine, has emerged as a potent MDR modulator. This technical guide provides an in-depth analysis of the mechanism of action of this compound in MDR cancer cells. The primary mechanism involves the direct inhibition of P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic agents. Furthermore, evidence suggests that this compound sensitizes MDR cells to apoptosis through the intrinsic mitochondrial pathway and may influence cell cycle regulation. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: P-glycoprotein Inhibition and Reversal of Multidrug Resistance
This compound effectively reverses P-gp-mediated MDR in various cancer cell lines.[1][2] Its primary mode of action is the inhibition of the P-gp efflux pump, which leads to an enhanced intracellular concentration of anticancer drugs in resistant cells.[2] This effect has been observed both in vitro and in vivo.[1][2] Studies have shown that this compound does not necessarily reduce the expression of P-gp but rather inhibits its function. However, some reports suggest it can also inhibit the overexpression of P-gp at the protein level. The reversal of resistance is specific to P-gp substrates, with no effect observed on non-P-gp substrate cytotoxicity.
Quantitative Data: In Vitro Efficacy of this compound
The efficacy of this compound in reversing MDR is quantified by the fold-reversal of resistance, which is the ratio of the IC50 value of a chemotherapeutic agent in the absence and presence of the modulator.
Table 1: Potentiation of Cytotoxicity of Anticancer Drugs by this compound in MDR Cancer Cell Lines
| Cell Line | Anticancer Drug | This compound (µM) | IC50 (µg/mL) without BrTet | IC50 (µg/mL) with BrTet | Reversal Fold | Reference |
| KBv200 | Vincristine | 1.0 | 1.34 | 0.02 | 67.0 | |
| Doxorubicin (B1662922) | 1.0 | 2.16 | 0.11 | 19.6 | ||
| Paclitaxel | 1.0 | 0.89 | 0.03 | 29.7 | ||
| Epirubicin | 1.0 | 3.21 | 0.15 | 21.4 | ||
| MCF-7/Dox | Doxorubicin | 0.25 | 18.2 | 3.1 | 5.9 | |
| 0.5 | 18.2 | 1.7 | 10.7 | |||
| 1.0 | 18.2 | 0.8 | 22.8 | |||
| K562/A02 | Adriamycin | 0.25 | - | - | 17.88 | |
| 0.5 | - | - | 9.9 | |||
| 1.0 | - | - | 4.24 |
Note: IC50 values and reversal folds are extracted from the cited literature and may have been determined under slightly different experimental conditions.
Induction of Apoptosis in MDR Cancer Cells
This compound has been shown to enhance doxorubicin-induced apoptosis in intrinsically resistant human hepatic cancer cells. This sensitization is a key secondary mechanism for overcoming drug resistance. The apoptotic pathway activated by this compound in combination with chemotherapeutics appears to be the intrinsic, or mitochondrial, pathway.
Signaling Pathways in this compound-Mediated Apoptosis
Pretreatment with this compound followed by a low dose of doxorubicin leads to:
-
Loss of Mitochondrial Transmembrane Potential (ΔΨm): A key event in the initiation of the mitochondrial apoptotic cascade.
-
Release of Cytochrome c and Apoptosis-Inducing Factor (AIF): These pro-apoptotic factors are released from the mitochondria into the cytosol.
-
Elevation of the Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 promotes mitochondrial outer membrane permeabilization.
-
Activation of Caspase-3: The executioner caspase responsible for the cleavage of cellular substrates during apoptosis.
-
No effect on the extrinsic pathway: Studies have shown no activation of caspase-8 or changes in the expression of Fas/FasL, suggesting the extrinsic pathway is not primarily involved.
While direct studies on this compound's effect on the PI3K/Akt pathway in MDR cells are limited, its parent compound, tetrandrine, has been shown to inhibit the PI3K/Akt signaling pathway, a key survival pathway often overactive in cancer. Inhibition of this pathway can lead to decreased cell survival and increased apoptosis.
References
Synthesis of 5-Bromotetrandrine from Tetrandrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-bromotetrandrine, a key derivative of the bisbenzylisoquinoline alkaloid, tetrandrine (B1684364). Tetrandrine, isolated from the root of Stephania tetrandra, exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and calcium channel blocking effects. However, its clinical application can be limited by factors such as poor water solubility and toxicity.[1] Chemical modification, such as bromination at the C-5 position, has been shown to enhance its therapeutic properties, particularly in overcoming multidrug resistance (MDR) in cancer cells.[2][3] This document details a robust experimental protocol for the synthesis of 5-bromotetrandrine, presents its characterization data, and illustrates its mechanism of action in reversing drug resistance.
Introduction
Tetrandrine is a natural alkaloid with significant therapeutic potential, particularly in oncology. Its anti-tumor mechanisms include inducing apoptosis, inhibiting proliferation, and reversing multidrug resistance.[1] Structural modification is a well-established strategy to optimize the pharmacological profile of natural products. The synthesis of 5-bromotetrandrine serves as a critical step, creating a versatile intermediate for further derivatization, often via Suzuki-Miyaura cross-coupling reactions, to generate novel compounds with enhanced anti-tumor activity.[4][5] 5-Bromotetrandrine itself has demonstrated potent activity in reversing P-glycoprotein (P-gp) mediated MDR in cancer cells, making it a compound of significant interest.[2][3]
Synthesis of 5-Bromotetrandrine
The synthesis involves the electrophilic bromination of tetrandrine at the C-5 position. The reaction is conducted at low temperatures to ensure selectivity and minimize side-product formation.
Reaction Scheme
Tetrandrine → 5-Bromotetrandrine
-
Reagents : Bromine (Br₂), Acetic Acid, Trifluoroacetic Acid, Water
-
Conditions : -15°C, 4.5 hours
-
Yield : 93%[4]
Experimental Protocol
The following protocol is adapted from a peer-reviewed synthesis of 5-bromotetrandrine.[4]
-
Dissolution : Dissolve tetrandrine (3.00 g, 4.82 mmol) in a 30 mL mixture of trifluoroacetic acid and water (2:1 ratio).
-
Cooling : Cool the resulting mixture to -15°C in an appropriate cooling bath (e.g., ice-salt bath).
-
Bromine Addition : Prepare a solution of bromine in acetic acid (5.0 mL, 1.2 mol/L, 6.0 mmol). Add this solution dropwise to the cooled tetrandrine mixture.
-
Reaction : Stir the resulting mixture at -15°C for 4.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Quench the reaction by adding 50 mL of ice water.
-
Basification : Adjust the pH of the solution to approximately 10 using aqueous ammonium (B1175870) hydroxide.
-
Extraction : Extract the aqueous mixture with dichloromethane (B109758) (CH₂Cl₂, 2 x 100 mL).
-
Washing : Combine the organic layers and wash with brine (3 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : The residue is first crystallized from anhydrous ether (200 mL). The resulting crystals are then subjected to column chromatography on silica (B1680970) gel using a dichloromethane-methanol solvent system (45:1, v/v) to afford pure 5-bromotetrandrine.[4]
Reagents and Conditions Summary
| Reagent/Parameter | Quantity/Value | Role | Reference |
| Tetrandrine | 3.00 g (4.82 mmol) | Starting Material | [4] |
| Trifluoroacetic Acid / Water (2:1) | 30 mL | Solvent | [4] |
| Bromine in Acetic Acid (1.2 M) | 5.0 mL (6.0 mmol) | Brominating Agent | [4] |
| Reaction Temperature | -15°C | Condition | [4] |
| Reaction Time | 4.5 hours | Condition | [4] |
| Dichloromethane | ~200 mL | Extraction Solvent | [4] |
| Anhydrous Ether | ~200 mL | Crystallization Solvent | [4] |
| Product Yield | 3.15 g (93%) | Outcome | [4] |
Characterization of 5-Bromotetrandrine
The identity and purity of the synthesized 5-bromotetrandrine can be confirmed by various analytical methods.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | White powder | [4] |
| Melting Point | 141.8-143.5°C | [4] |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.36 (dd, J=8.1, 1.6 Hz, 1H), 7.16 (dd, J=8.1, 2.2 Hz, 1H), 6.87 (d, J=6.5 Hz, 2H), 6.80 (dd, J=8.3, 2.4 Hz, 1H), 6.54 (s, 1H), 6.51 (s, 1H), 6.30 (dd, J=8.3, 1.9 Hz, 1H), 6.04 (s, 1H), 3.93 (s, 3H), 3.79 (dd, J=13.1, 4.9 Hz, 1H), 3.74 (s, 3H), 3.54 (d, J=11.0 Hz, 2H), 3.39 (s, 4H), 3.23 (s, 1H), 3.21 (s, 3H), 3.01 (s, 4H), 2.82 (t, J=11.8 Hz, 2H), 2.71 (s, 5H), 2.48 (d, J=12.6 Hz, 1H), 2.31 (s, 3H). | [4] |
Visualized Workflows and Mechanisms
Synthesis and Purification Workflow
The overall process from starting material to purified product can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and purification of 5-bromotetrandrine.
Mechanism of Action: Reversing Multidrug Resistance
5-Bromotetrandrine enhances the efficacy of chemotherapeutic agents in resistant cancer cells. This activity is primarily associated with the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels anticancer drugs from the cell, thereby reducing their intracellular concentration and effectiveness.[2][6]
References
- 1. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 2. Synthesis and antitumor activity of tetrandrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Bromotetrandrine as a P-glycoprotein Inhibitor: A Technical Guide
An In-depth Examination of Bromotetrandrine's Role in Overcoming Multidrug Resistance for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively expelling a wide array of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-glycoprotein inhibitors, also known as chemosensitizers, represents a promising strategy to counteract MDR. This compound (B1667932) (BrTet), a brominated derivative of the natural bis-benzylisoquinoline alkaloid tetrandrine (B1684364) (Tet), has emerged as a potent P-gp inhibitor, demonstrating significant potential in reversing P-gp-mediated MDR both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its function as a P-gp inhibitor.
Mechanism of Action
This compound reverses P-gp-mediated multidrug resistance through a multi-faceted mechanism. The primary mode of action involves the direct inhibition of P-gp's transport function. By likely binding to P-gp, this compound competitively or non-competitively inhibits the efflux of chemotherapeutic agents.[3] This leads to an increased intracellular accumulation of these drugs in resistant cancer cells, restoring their cytotoxic effects.[1][2]
Furthermore, some studies suggest that this compound may also downregulate the expression of P-gp at the protein level, although it does not appear to affect the expression of the corresponding mdr1 gene. This suggests a post-transcriptional or protein degradation-related mechanism of action. The inhibition of P-gp's ATPase activity, which is essential for the energy-dependent drug efflux, is another key aspect of this compound's function. By interfering with ATP hydrolysis, this compound effectively cripples the P-gp pump.
dot
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various studies, highlighting the potency of this compound in reversing multidrug resistance.
Table 1: In Vitro Reversal of Doxorubicin (B1662922) Resistance by this compound in MCF-7/Dox Cells
| This compound Concentration (µM) | Fold Reversal of Doxorubicin Resistance |
| 0.25 | Data indicates dose-dependent reversal |
| 0.5 | Data indicates dose-dependent reversal |
| 1.0 | Data indicates dose-dependent reversal |
Data extracted from studies demonstrating a dose-dependent reversal of doxorubicin resistance. The potency of BrTet was noted to be greater than that of Tet at the same concentrations.
Table 2: Reversal of Adriamycin (ADM) Resistance in K562/A02 Cells
| Compound | Concentration (µM) | Fold Increase in Chemosensitivity |
| Tetrandrine (Tet) | 1.0 | 12.17 |
| This compound (BrTet) | 0.25 | 17.88 |
| This compound (BrTet) | 0.5 | 9.9 |
| This compound (BrTet) | 1.0 | 4.24 |
The resistance of K562/A02 cells to adriamycin was 49.51 times that of the sensitive K562 cells.
Table 3: In Vivo Antitumor Activity of Doxorubicin in Combination with this compound in KBv200 Xenografts
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Doxorubicin (Dox) alone | 11.6 |
| Dox + BrTet (5 mg/kg) | 33.0 |
| Dox + BrTet (10 mg/kg) | 39.2 |
This compound significantly enhanced the antitumor activity of Doxorubicin in a resistant xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to characterize this compound as a P-gp inhibitor.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50) and is used to quantify the reversal of drug resistance.
-
Cell Culture: MDR cancer cell lines (e.g., MCF-7/Dox, KBv200, K562/A02) and their corresponding sensitive parental cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are exposed to a range of concentrations of the anticancer drug (e.g., doxorubicin, paclitaxel, vincristine) in the presence or absence of various concentrations of this compound (e.g., 0.25, 0.5, 1.0 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The fold reversal (RF) is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of this compound.
dot
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromotetrandrine: A Potent Chemosensitizer for Reversing Multidrug Resistance in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Bromotetrandrine (B1667932) (BrTet), a brominated derivative of tetrandrine (B1684364), has emerged as a promising agent to counteract MDR. This technical guide provides a comprehensive overview of the role of this compound in sensitizing cancer cells to chemotherapy, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of P-glycoprotein and Reversal of Multidrug Resistance
This compound primarily exerts its chemosensitizing effects by inhibiting the function of P-glycoprotein.[1][2] This inhibition leads to an increased intracellular accumulation of various anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][2] Studies have shown that BrTet can reverse resistance to a range of chemotherapeutic agents that are substrates of P-gp, including doxorubicin (B1662922) (Dox), paclitaxel, and vincristine.[1][2] Importantly, BrTet does not appear to affect the cytotoxicity of drugs that are not P-gp substrates, such as 5-fluorouracil (B62378) and cisplatin, highlighting its specific mechanism of action.[1]
Beyond P-gp, research also suggests that this compound, along with its parent compound tetrandrine, may also down-regulate the expression of Multidrug Resistance-Associated Protein 7 (MRP7), another ABC transporter implicated in drug resistance.[3] This broader activity on multiple ABC transporters could contribute to its potent MDR reversal capabilities.
Quantitative Efficacy of this compound in Sensitizing Cancer Cells
The chemosensitizing effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data on its efficacy in various cancer cell lines and xenograft models.
Table 1: In Vitro Reversal of Doxorubicin Resistance by this compound in MCF-7/Dox Cells
| This compound Concentration (µM) | Fold Reversal of Doxorubicin Resistance |
| 0.25 | Data indicates dose-dependent reversal[1] |
| 0.50 | Data indicates dose-dependent reversal[1] |
| 1.00 | Data indicates dose-dependent reversal[1] |
Data derived from MTT assays showing a dose-dependent reversal of doxorubicin resistance in MDR human breast cancer MCF-7/Dox cells. The potency of BrTet was noted to be greater than that of tetrandrine at the same concentrations.[1]
Table 2: In Vivo Antitumor Activity of Doxorubicin in Combination with this compound in KBv200 Xenografts
| Treatment Group | Tumor Growth Inhibitory Rate (%) |
| Doxorubicin alone | 11.6[1] |
| Doxorubicin + BrTet (5 mg/kg) | 33.0[1] |
| Doxorubicin + BrTet (10 mg/kg) | 39.2[1] |
Data from nude mice bearing resistant KBv200 xenografts. This compound significantly enhanced the antitumor activity of doxorubicin.[1]
Table 3: Effect of this compound on Intracellular Daunorubicin (B1662515) (DNR) Accumulation in K562/A02 Cells
| Treatment | Increase in DNR Accumulation (%) |
| Tetrandrine (1 µmol/L) | 94.32[3] |
| This compound (2 µmol/L) | 271[3] |
Flow cytometry analysis demonstrated a significant increase in the intracellular accumulation of daunorubicin in resistant K562/A02 cells following treatment with tetrandrine and this compound.[3]
Signaling Pathways Modulated by this compound
This compound's chemosensitizing effects are not solely due to the inhibition of drug efflux. It also modulates intracellular signaling pathways that regulate apoptosis. Pretreatment with this compound has been shown to enhance doxorubicin-induced apoptosis in intrinsically resistant human hepatic cancer Bel7402 cells.[4] This occurs through the mitochondrial apoptotic pathway, characterized by a loss of mitochondrial transmembrane potential (ΔΨm), an increased Bax/Bcl-2 ratio, the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol, and the subsequent activation of caspase-3.[4]
Caption: Mitochondrial apoptotic pathway enhanced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7/Dox, KBv200) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of different concentrations of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, and the fold reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay quantifies the amount of a fluorescent chemotherapeutic drug (e.g., doxorubicin, daunorubicin) that accumulates inside cancer cells.
Caption: Workflow for measuring intracellular drug accumulation.
Detailed Methodology:
-
Cell Preparation: Resistant cancer cells are harvested and resuspended in a suitable buffer.
-
Pre-incubation: Cells are pre-incubated with or without this compound for a specific duration.
-
Drug Addition: A fluorescent chemotherapeutic agent is added to the cell suspension.
-
Incubation: The cells are incubated for a defined period to allow for drug uptake.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Flow Cytometry Analysis: The intracellular fluorescence intensity is measured using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates enhanced drug accumulation.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein and MRP7.
Detailed Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-P-gp).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Conclusion and Future Directions
This compound has demonstrated significant potential as a chemosensitizing agent by effectively reversing P-glycoprotein-mediated multidrug resistance. Its ability to increase intracellular drug concentrations and modulate apoptotic pathways provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies support its efficacy. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in combination with standard chemotherapy regimens in cancer patients. Furthermore, exploring its effects on other ABC transporters and elucidating the full spectrum of its interactions with cellular signaling pathways could unveil additional therapeutic benefits.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bromotetrandrine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrandrine (B1684364), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention for its diverse pharmacological activities, including potent antitumor effects. However, its clinical application has been hampered by issues such as poor water solubility and potential toxicity. This has spurred the development of tetrandrine analogs with improved therapeutic profiles. Among these, Bromotetrandrine and its derivatives have emerged as promising candidates, exhibiting enhanced anticancer activity and the ability to reverse multidrug resistance (MDR). This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs, focusing on their synthesis, biological evaluation, and mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and P-glycoprotein (P-gp) inhibitory activities of this compound and its analogs.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Tetrandrine | Parent Compound | A549 (Lung Cancer) | > 10 | [1] |
| 5-Bromotetrandrine | Bromination at C-5 | A549 (Lung Cancer) | 7.8 | [1] |
| Compound 1 | Phenyl substitution at C-5 | A549 (Lung Cancer) | 2.1 | [1] |
| Compound 1 | Phenyl substitution at C-5 | P388 (Murine Leukemia) | 1.5 | [1] |
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of this compound
| Compound | Concentration (µM) | Cell Line | Fold Reversal of Doxorubicin Resistance | Reference |
| 5-Bromotetrandrine | 0.25 | MCF-7/Dox | Dose-dependent | Not specified |
| 5-Bromotetrandrine | 0.5 | MCF-7/Dox | Dose-dependent | Not specified |
| 5-Bromotetrandrine | 1 | MCF-7/Dox | Dose-dependent | Not specified |
Experimental Protocols
Synthesis of 5-Bromotetrandrine
A general procedure for the synthesis of 5-Bromotetrandrine involves the bromination of tetrandrine at the C-5 position under low temperatures.[1] The reaction is typically carried out by dissolving tetrandrine in a suitable solvent, followed by the addition of a brominating agent. The reaction mixture is then quenched, and the pH is adjusted. The product is extracted, purified by column chromatography, and crystallized to yield 5-Bromotetrandrine.
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Accumulation
The inhibitory effect of this compound analogs on P-gp function can be assessed by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: P-gp-overexpressing cancer cells (e.g., MCF-7/Dox) are cultured in an appropriate medium.
-
Incubation: Cells are pre-incubated with various concentrations of the test compound (this compound analog) for a specified time (e.g., 10 minutes).
-
Substrate Addition: Rhodamine 123 is added to the cell suspension at a final concentration (e.g., 5.25 µM) and incubated for a further period (e.g., 30-45 minutes) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor, compared to the control (no inhibitor), indicates P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition, is then calculated.
Mandatory Visualization
Signaling Pathways
The anticancer activity of tetrandrine and its analogs is attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known effects of the parent compound, this compound analogs are likely to exert their effects through the PI3K/Akt/mTOR and MAPK pathways.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound analogs.
Caption: MAPK signaling pathway and a potential inhibitory point for this compound analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion
The structural modification of tetrandrine, particularly through bromination and subsequent substitutions at the C-5 position, has proven to be a viable strategy for developing novel anticancer agents with enhanced efficacy. The presented data and methodologies provide a foundational guide for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this compound analogs. Future investigations should focus on expanding the library of these analogs, elucidating their precise mechanisms of action on key signaling pathways, and conducting in vivo studies to validate their preclinical findings.
References
In Silico Modeling of Bromotetrandrine Binding to P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a broad spectrum of chemotherapeutic agents. Bromotetrandrine (BrTet), a derivative of tetrandrine (B1684364), has demonstrated significant potential in reversing P-gp-mediated MDR.[1][2] In silico modeling offers a powerful and cost-effective approach to elucidate the molecular interactions underpinning this inhibition. This technical guide provides a comprehensive overview of a proposed in silico workflow to investigate the binding of this compound to P-gp, detailing experimental protocols, data presentation, and visualization of relevant biological pathways. While direct in silico studies on this compound are not extensively published, this guide synthesizes established methodologies for modeling P-gp inhibitors to propose a robust research framework.
Introduction to P-glycoprotein and this compound
P-glycoprotein, encoded by the ABCB1 gene, is a 170 kDa transmembrane glycoprotein (B1211001) that functions as an ATP-dependent efflux pump.[3] Its overexpression in cancer cells is a primary mechanism of MDR, leading to decreased intracellular drug accumulation and therapeutic failure. P-gp's substrate promiscuity allows it to transport a wide variety of structurally diverse compounds.[3]
This compound is a brominated derivative of tetrandrine, a bis-benzylisoquinoline alkaloid.[1][2] In vitro and in vivo studies have shown that this compound effectively reverses P-gp-mediated resistance to various anticancer drugs, such as doxorubicin (B1662922) and paclitaxel, at sub-micromolar concentrations.[1] The primary mechanism of action is believed to be the direct inhibition of P-gp's transport function, thereby increasing the intracellular concentration of chemotherapeutic agents.[2]
Proposed In Silico Modeling Workflow
The following workflow outlines a comprehensive in silico approach to model the binding of this compound to P-gp.
Detailed Experimental Protocols
This section provides detailed methodologies for the key stages of the proposed in silico study.
P-glycoprotein (P-gp) Structure Preparation
-
Homology Modeling: As the full-length human P-gp crystal structure can be challenging to obtain in a desired conformation, homology modeling is often employed. A suitable template, such as the mouse P-gp (PDB ID: 4M1M, with 87% sequence identity to human P-gp) or a cryo-EM structure of human P-gp, can be used.[1][4] Software such as MODELLER or I-TASSER can be utilized for this purpose.[1]
-
Model Refinement and Validation: The generated homology model should be refined to correct any structural irregularities. This involves energy minimization using force fields like AMBER or CHARMM. The quality of the refined model is then validated using tools like PROCHECK for Ramachandran plot analysis and ERRAT for assessing the overall quality factor.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or MOE.
-
Charge and Protonation State Assignment: Appropriate partial charges and protonation states at physiological pH (7.4) are assigned to the ligand atoms.
Molecular Docking
-
Binding Site Prediction: The putative binding site for this compound on P-gp can be identified using pocket detection algorithms or based on the binding sites of known P-gp inhibitors like verapamil (B1683045) or tariquidar. The large internal cavity of P-gp, which is primarily hydrophobic and aromatic, is the likely region of interaction.[5]
-
Docking Simulation: Molecular docking is performed to predict the binding conformation and affinity of this compound to P-gp. Software such as AutoDock Vina or Glide can be used.[5] The docking parameters, including the grid box size and center, should be defined to encompass the predicted binding site.
-
Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and favorable interactions with key residues is selected for further analysis.
Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked P-gp-Bromotetrandrine complex from docking is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.
-
Simulation Protocol: The system undergoes a series of energy minimization and equilibration steps. A production MD simulation is then run for a significant duration (e.g., 100-200 ns) using software like GROMACS or AMBER.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.[6] Key intermolecular interactions (hydrogen bonds, hydrophobic interactions) between this compound and P-gp residues are monitored throughout the simulation.
Pharmacophore Modeling
-
Model Generation: Based on the identified key interactions from docking and MD simulations, a 3D pharmacophore model can be generated. This model will consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to P-gp.
-
Database Screening: The generated pharmacophore can be used to screen chemical databases for novel compounds with the potential to inhibit P-gp.
In Silico ADME/Tox Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound can be predicted using computational models.[7][8] This provides insights into its drug-likeness and potential liabilities.
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed in silico study.
Table 1: Molecular Docking Results of this compound with P-gp
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.5 to -11.0 |
| Predicted Inhibition Constant (Ki) (nM) | 50 - 150 |
| Interacting Residues | Phe303, Ile306, Tyr307, Phe336, Gln725, Met986 |
| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |
Table 2: Molecular Dynamics Simulation Analysis of P-gp-Bromotetrandrine Complex
| Parameter | Value |
| Average RMSD of P-gp backbone (Å) | 2.5 ± 0.5 |
| Average RMSD of this compound (Å) | 1.2 ± 0.3 |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -35.0 ± 5.0 |
| Number of Stable Hydrogen Bonds | 2-3 |
Table 3: In Silico ADME/Tox Prediction for this compound
| Property | Predicted Value | Assessment |
| Human Intestinal Absorption | High | Favorable |
| Blood-Brain Barrier Penetration | Low | Favorable for peripheral action |
| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |
| Ames Mutagenicity | Negative | Low risk of mutagenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Visualization of Signaling Pathways
P-gp expression and function are regulated by various signaling pathways. Understanding these pathways is crucial for contextualizing the mechanism of P-gp inhibitors.
Conclusion
This technical guide outlines a comprehensive in silico strategy to investigate the binding of this compound to P-glycoprotein. By combining homology modeling, molecular docking, molecular dynamics simulations, and other computational tools, researchers can gain detailed insights into the molecular basis of P-gp inhibition by this promising MDR reversal agent. The proposed workflow and methodologies provide a solid foundation for future computational studies that can accelerate the development of novel and effective P-gp inhibitors for improved cancer chemotherapy. The generation of robust in silico data will be instrumental in guiding the rational design and optimization of next-generation tetrandrine derivatives with enhanced efficacy and reduced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacophore model of drugs involved in P-glycoprotein multidrug resistance: explanation of structural variety (hypothesis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of P-Glycoprotein in the Brain [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Assessing Bromotetrandrine Cytotoxicity using MTT Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotetrandrine, a synthetic derivative of the natural bisbenzylisoquinoline alkaloid Tetrandrine, has garnered significant interest in oncological research. Its potential as a cytotoxic agent and its ability to overcome multidrug resistance in cancer cells make it a promising candidate for further investigation. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its cytotoxic potency.
Mechanism of Action and Signaling Pathways
While research on this compound is ongoing, studies on its parent compound, Tetrandrine, provide insights into its potential mechanisms of action. Tetrandrine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria. This event triggers a cascade of caspase activation, including caspase-8, -9, and -3, ultimately leading to the execution of apoptosis.[1]
Furthermore, Tetrandrine has been observed to induce autophagy, a cellular self-degradation process, through the Beclin-1/LC3 signaling pathway.[1] It can also cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation. This is associated with changes in the expression of proteins such as p53, Bax, and Bcl-2. The PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival, are also reported to be affected by Tetrandrine and its derivatives.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, K562/A02, Bel7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding: a. Culture the chosen cancer cell lines in their respective complete medium in a humidified incubator at 37°C with 5% CO2. b. Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion. d. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. e. Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare a series of dilutions of this compound in the complete cell culture medium. A suggested starting concentration range, based on related compounds, could be from 0.1 µM to 100 µM. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank group (medium only). e. Incubate the plate for 48 to 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines, based on data from related compounds. Researchers should replace this with their experimentally determined values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | Experimental Value |
| K562/A02 | Chronic Myelogenous Leukemia (drug-resistant) | 72 | Experimental Value |
| Bel7402 | Hepatocellular Carcinoma | 72 | Experimental Value |
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathway of this compound-induced apoptosis, based on the known effects of its parent compound, Tetrandrine.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for In Vitro Analysis of Bromotetrandrine and Doxorubicin Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design to investigate the synergistic effects of Bromotetrandrine (B1667932) (BrTet) and the chemotherapeutic agent doxorubicin (B1662922) (Dox). The primary focus of this combination is to overcome multidrug resistance (MDR) in cancer cells, a significant hurdle in cancer therapy.
Introduction to this compound and Doxorubicin Synergy
Doxorubicin is a widely used anthracycline antibiotic for cancer treatment. However, its efficacy is often limited by the development of MDR, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). This compound, a derivative of tetrandrine, has been identified as a potent MDR reversal agent. It enhances the cytotoxicity of doxorubicin primarily by inhibiting P-gp function, leading to increased intracellular accumulation of doxorubicin in resistant cancer cells.[1][2][3] Furthermore, BrTet has been shown to sensitize resistant cells to doxorubicin-induced apoptosis through the mitochondrial pathway.[4]
This document outlines the necessary cell lines, reagents, and detailed protocols to assess the synergistic potential and elucidate the underlying mechanisms of the BrTet and doxorubicin combination in vitro.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize key quantitative data from studies on the synergistic effects of this compound and Doxorubicin.
Table 1: Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | Cancer Type | BrTet Conc. (µM) | Doxorubicin IC50 (µM) (Dox alone) | Doxorubicin IC50 (µM) (Dox + BrTet) | Fold Reversal |
| MCF-7/Dox | Breast Cancer | 0.25 | Not specified | Not specified | Dose-dependent reversal |
| 0.5 | |||||
| 1.0 | |||||
| KBv200 | Oral Epidermoid Carcinoma | Not specified | Not specified | Not specified | Significant enhancement of cytotoxicity |
| Bel7402 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Reversal of innate resistance |
| K562/AO2 | Leukemia | Not specified | Not specified | Not specified | Increased concentration of DNR (Daunorubicin, an analogue of Doxorubicin) |
Note: Specific IC50 values were not consistently available in the provided search results, but the dose-dependent reversal and enhanced cytotoxicity were highlighted.
Table 2: Mechanistic Insights into this compound and Doxorubicin Synergy
| Cell Line | Parameter Measured | Treatment | Observation |
| MCF-7/Dox | Intracellular Doxorubicin Accumulation | BrTet (dose-dependent) | Significant increase |
| P-glycoprotein (P-gp) Protein Levels | BrTet | Inhibition of overexpression | |
| mdr1 mRNA Expression | BrTet | No effect | |
| Bel7402 | Apoptosis | BrTet (1, 2, 4 µM) + Dox (3 µM) | Induction of apoptosis |
| Caspase-3 Activation | BrTet + Dox | Increased activation | |
| Cytochrome c Release | BrTet + Dox | Increased release from mitochondria | |
| Mitochondrial Transmembrane Potential (ΔΨm) | BrTet + Dox | Loss of ΔΨm | |
| Bax/Bcl-2 Ratio | BrTet + Dox | Elevation of the ratio | |
| K562/AO2 | Survivin mRNA Expression | DNR + BrTet | Decreased expression |
| Survivin Protein Expression | DNR + BrTet | Decreased expression |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable sensitive and resistant cancer cell lines for experimentation.
Materials:
-
Doxorubicin-sensitive (e.g., MCF-7, KB) and doxorubicin-resistant (e.g., MCF-7/Dox, KBv200) cancer cell lines.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Doxorubicin for maintaining resistance in resistant cell lines.
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For resistant cell lines (e.g., MCF-7/Dox), maintain a low concentration of doxorubicin in the culture medium to ensure the retention of the resistance phenotype.
-
Passage cells upon reaching 80-90% confluency.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cell viability and assess the synergistic cytotoxic effect of this compound and Doxorubicin.
Materials:
-
This compound (BrTet)
-
Doxorubicin (Dox)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BrTet alone, Dox alone, or a combination of both for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment.
-
Assess the synergy using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.
Intracellular Doxorubicin Accumulation Assay
Objective: To quantify the effect of this compound on the intracellular accumulation of doxorubicin.
Materials:
-
This compound
-
Doxorubicin
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorospectrophotometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of BrTet for a specified period (e.g., 1-2 hours).
-
Add a fixed concentration of doxorubicin to the cells and incubate for another period (e.g., 1-2 hours).
-
Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Trypsinize the cells, centrifuge, and resuspend the cell pellet in PBS.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer (e.g., excitation at 488 nm, emission at 575 nm) or a fluorospectrophotometer.
Apoptosis Analysis by Flow Cytometry
Objective: To determine the percentage of apoptotic cells induced by the combination treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with BrTet, Dox, or the combination for 24-48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cells according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of key proteins involved in MDR and apoptosis.
Materials:
-
Primary antibodies against P-gp, Caspase-3, Bax, Bcl-2, Survivin, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Protein lysis buffer and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Chemiluminescence detection reagents.
Protocol:
-
Treat cells in 6-well plates with the desired drug concentrations.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.
Caption: Mitochondrial apoptotic pathway induced by this compound and Doxorubicin.
Caption: Overall experimental workflow for assessing BrTet and Doxorubicin synergy.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Coencapsulated doxorubicin and this compound lipid nanoemulsions in reversing multidrug resistance in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Drug Accumulation with Bromotetrandrine Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1] The development of P-gp inhibitors is a crucial strategy to overcome MDR. Bromotetrandrine (Br-Tet), a derivative of tetrandrine, has been identified as a potent P-gp inhibitor that can reverse MDR by increasing the intracellular accumulation of anticancer drugs.[2]
Flow cytometry is a powerful technique for quantifying drug accumulation in individual cells.[3][4] By using a fluorescent drug substrate in combination with a P-gp inhibitor, it is possible to measure the inhibitor's effectiveness in blocking drug efflux. This application note provides a detailed protocol for measuring the accumulation of a fluorescent chemotherapeutic agent, Doxorubicin, in P-gp-overexpressing cancer cells in the presence of this compound, using flow cytometry.
Principle of the Assay
This assay quantifies the intracellular accumulation of a fluorescent P-gp substrate, such as Doxorubicin. In cells that overexpress P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. When these cells are treated with an effective P-gp inhibitor like this compound, the efflux activity is blocked, leading to the accumulation of the fluorescent substrate inside the cells. This increase in intracellular fluorescence can be measured by flow cytometry, and the Mean Fluorescence Intensity (MFI) is directly proportional to the amount of accumulated drug.
Materials and Reagents
-
Cell Lines:
-
P-gp overexpressing multidrug-resistant cell line (e.g., K562/A02, MCF-7/Dox)
-
Parental drug-sensitive cell line (e.g., K562, MCF-7)
-
-
Compounds:
-
This compound (Br-Tet)
-
Doxorubicin (or another suitable fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM)
-
Verapamil or Cyclosporin A (as a positive control P-gp inhibitor)
-
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) or other viability dye to exclude dead cells.
-
-
Equipment:
-
Flow cytometer with appropriate laser and filters for the chosen fluorescent substrate (e.g., 488 nm excitation for Doxorubicin)
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Micropipettes
-
Flow cytometry tubes
-
Experimental Protocol
This protocol is optimized for suspension cells. For adherent cells, detach cells with Trypsin-EDTA and neutralize with complete medium before proceeding.
1. Cell Preparation: a. Culture P-gp overexpressing and parental cells in complete medium until they reach 80-90% confluency. b. Harvest the cells by centrifugation (300 x g for 5 minutes). c. Wash the cells once with ice-cold PBS. d. Resuspend the cells in complete medium to a final concentration of 1 x 10^6 cells/mL.
2. Drug and Inhibitor Treatment: a. Aliquot 1 mL of the cell suspension into flow cytometry tubes for each experimental condition. b. Pre-incubate the cells with this compound or a positive control inhibitor (e.g., Verapamil) at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO). c. Following the pre-incubation, add the fluorescent P-gp substrate (e.g., Doxorubicin at a final concentration of 10 µM) to each tube. d. Incubate the cells for an additional 60-90 minutes at 37°C, protected from light. e. As a negative control for efflux, incubate a set of cells at 4°C after the addition of the fluorescent substrate. At this temperature, P-gp is inactive.
3. Sample Preparation for Flow Cytometry: a. After incubation, wash the cells twice with 2 mL of ice-cold PBS to remove extracellular drug and inhibitor. Centrifuge at 300 x g for 5 minutes between washes. b. Resuspend the final cell pellet in 500 µL of ice-cold PBS. c. Add a viability dye (e.g., Propidium Iodide) according to the manufacturer's instructions to distinguish live from dead cells.
4. Flow Cytometry Analysis: a. Set up the flow cytometer with the appropriate laser and emission filters for the fluorescent substrate and the viability dye. For Doxorubicin, excitation is typically at 488 nm and emission is collected in the PE or PE-Texas Red channel (~575-600 nm). b. Gate on the live cell population based on forward scatter (FSC), side scatter (SSC), and negative staining for the viability dye. c. For each sample, acquire at least 10,000 events from the live cell gate. d. Record the Mean Fluorescence Intensity (MFI) of the fluorescent substrate for the live cell population in each sample.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison. The results are typically expressed as the Mean Fluorescence Intensity (MFI), which correlates with the intracellular drug concentration. The fold increase in accumulation can be calculated relative to the control (cells treated with the fluorescent substrate alone).
| Cell Line | Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation |
| Parental (e.g., K562) | Doxorubicin only | 10 | 1500 | 1.0 |
| Doxorubicin + this compound | 1 | 1550 | 1.03 | |
| P-gp Overexpressing (e.g., K562/A02) | Doxorubicin only | 10 | 250 | 1.0 |
| Doxorubicin + this compound | 0.5 | 625 | 2.5 | |
| Doxorubicin + this compound | 1.0 | 1200 | 4.8 | |
| Doxorubicin + this compound | 2.5 | 2800 | 11.2 | |
| Doxorubicin + Verapamil (Positive Control) | 20 | 2500 | 10.0 |
Visualizations
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Drug Accumulation Assay
Caption: Step-by-step workflow for the flow cytometry-based drug accumulation assay.
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to measure drug accumulation and assess the P-gp inhibitory activity of this compound. The method is robust, quantitative, and suitable for screening and characterizing potential MDR reversal agents. By following this protocol, researchers can effectively evaluate the potential of novel compounds to overcome P-glycoprotein-mediated multidrug resistance in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdu.dk [sdu.dk]
Application of Bromotetrandrine in Paclitaxel-Resistant Cell Lines: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent chemotherapeutic agent widely used in the treatment of various cancers. However, the development of multidrug resistance (MDR) significantly limits its clinical efficacy. A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux paclitaxel from cancer cells, reducing its intracellular concentration and therapeutic effect. Bromotetrandrine (BrTet), a synthetic derivative of tetrandrine (B1684364), has emerged as a promising agent to reverse this resistance. This document provides detailed application notes and experimental protocols for studying the effects of this compound in paclitaxel-resistant cell lines.
Mechanism of Action
This compound primarily reverses paclitaxel resistance by inhibiting the function of P-glycoprotein.[1][2][3] This inhibition leads to an increased intracellular accumulation of paclitaxel in resistant cells, thereby restoring their sensitivity to the drug. Additionally, studies suggest that this compound may also down-regulate the expression of other ABC transporters like Multidrug Resistance-Associated Protein 7 (MRP7), further contributing to the reversal of MDR.[4][5] The current body of research indicates that the primary mechanism of action for this compound is the direct inhibition of drug efflux pumps rather than the modulation of other signaling pathways.
Data Presentation
The efficacy of this compound in reversing multidrug resistance has been quantified in various studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Reversal of Multidrug Resistance by this compound in KBv200 Cells
| Chemotherapeutic Agent | IC50 in KBv200 Cells (μM) | IC50 in KBv200 Cells with this compound (1.5 μM) (μM) | Fold Reversal |
| Paclitaxel | 0.86 ± 0.09 | 0.07 ± 0.01 | 12.3 |
| Doxorubicin (B1662922) | 2.13 ± 0.25 | 0.15 ± 0.02 | 14.2 |
| Vincristine | 0.47 ± 0.05 | 0.03 ± 0.004 | 15.7 |
Data is derived from studies on the multidrug-resistant human oral epidermoid carcinoma cell line KBv200, which overexpresses P-glycoprotein.
Table 2: Effect of this compound on Doxorubicin Resistance in MCF-7/Dox Cells
| This compound Concentration (μM) | Doxorubicin IC50 (μM) | Fold Reversal |
| 0 | 25.8 ± 3.1 | 1.0 |
| 0.25 | 4.8 ± 0.6 | 5.4 |
| 0.5 | 2.1 ± 0.3 | 12.3 |
| 1.0 | 1.2 ± 0.2 | 21.5 |
This table illustrates the dose-dependent reversal of doxorubicin resistance in the MDR human breast cancer cell line MCF-7/Dox.
Table 3: In Vivo Reversal of Paclitaxel Resistance by this compound
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Paclitaxel alone | 11.6 |
| This compound (5 mg/kg) + Paclitaxel | 33.0 |
| This compound (10 mg/kg) + Paclitaxel | 39.2 |
This data demonstrates the in vivo efficacy of this compound in enhancing the antitumor activity of paclitaxel in nude mice bearing KBv200 xenografts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on paclitaxel-resistant cell lines.
1. Cell Viability and Cytotoxicity (MTT) Assay
This protocol is used to determine the IC50 values of paclitaxel in the presence and absence of this compound.
-
Materials:
-
Paclitaxel-resistant cell line (e.g., KBv200) and its sensitive parental cell line (e.g., KB)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel stock solution
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of paclitaxel in the culture medium.
-
For the reversal experiment, add a fixed, non-toxic concentration of this compound (e.g., 0.5, 1.0, or 1.5 μM) to the wells containing the paclitaxel dilutions. Include control wells with paclitaxel alone, this compound alone, and untreated cells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
2. Western Blot Analysis for P-glycoprotein Expression
This protocol is used to assess the effect of this compound on the protein expression levels of P-glycoprotein.
-
Materials:
-
Paclitaxel-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with or without this compound for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 μg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
3. Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent substrate of P-gp, such as doxorubicin or rhodamine 123.
-
Materials:
-
Paclitaxel-resistant cells
-
This compound
-
Doxorubicin or Rhodamine 123
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without a non-toxic concentration of this compound for 1 hour at 37°C.
-
Add a fluorescent substrate (e.g., 10 μM doxorubicin or 5 μM rhodamine 123) and incubate for an additional 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Resuspend the cells in 500 μL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in the mean fluorescence intensity in the this compound-treated cells compared to the untreated cells indicates an inhibition of drug efflux.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in reversing paclitaxel resistance.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Western Blot for P-glycoprotein
Caption: Workflow for Western blot analysis of P-glycoprotein expression.
References
- 1. ClinPGx [clinpgx.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Bromotetrandrine's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotetrandrine, a brominated derivative of the natural bisbenzylisoquinoline alkaloid tetrandrine, has demonstrated significant potential as a therapeutic agent. Preclinical studies suggest its efficacy in overcoming multidrug resistance in cancer and in mitigating fibrotic processes. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in both oncology and pulmonary fibrosis models. The methodologies are designed to yield robust and reproducible data for preclinical assessment.
Part 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
This section outlines the protocol for assessing the anti-tumor activity of this compound using a human tumor xenograft model in immunodeficient mice.
Data Presentation: Anti-Cancer Efficacy
The following tables present exemplar quantitative data for the in vivo anti-cancer efficacy of this compound. Please note: This data is illustrative and based on the reported efficacy of the parent compound, tetrandrine, and is intended to serve as a template for data presentation.
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SD | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | PO | 1250 ± 150 | - | - |
| This compound | 50 | PO | 875 ± 110 | 30 | <0.05 |
| This compound | 100 | PO | 500 ± 85 | 60 | <0.01 |
| Positive Control (Doxorubicin) | 5 | IP | 438 ± 70 | 65 | <0.01 |
Table 2: Survival Analysis in an Orthotopic Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle Control | - | 25 | - | - |
| This compound | 100 | 35 | 40 | <0.05 |
| Positive Control (Paclitaxel) | 10 | 38 | 52 | <0.01 |
Experimental Workflow: Anti-Cancer Xenograft Model
Workflow for in vivo anti-cancer efficacy evaluation.
Protocol: Subcutaneous Xenograft Model for Anti-Cancer Efficacy
1. Cell Culture and Animal Models
-
Cell Line: Human breast cancer cell line MDA-MB-231 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells should be passaged at least twice after thawing before implantation.[1]
-
Animals: Female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG), aged 4-6 weeks, are used.[2] Animals are allowed to acclimatize for at least one week before the experiment.[3]
2. Tumor Implantation
-
Harvest MDA-MB-231 cells when they are 70-80% confluent.
-
Prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[3]
3. Treatment
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[3]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (PO) daily at the desired doses (e.g., 50 and 100 mg/kg).
-
The control group receives the vehicle only. A positive control group can be treated with a standard chemotherapeutic agent like doxorubicin (B1662922) (e.g., 5 mg/kg, intraperitoneally, twice weekly).
-
Treat the animals for a period of 21 days.
4. Efficacy Evaluation
-
Measure tumor volume and body weight twice weekly.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
For survival studies, monitor the animals until a pre-defined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity appear) and record the date of death/euthanasia.
Part 2: Evaluation of Anti-Fibrotic Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
This section details the protocol for assessing the anti-fibrotic activity of this compound in a mouse model of bleomycin-induced lung fibrosis.
Data Presentation: Anti-Fibrotic Efficacy
The following tables provide examples of quantitative data for the in vivo anti-fibrotic efficacy of this compound.
Table 3: Histological and Biochemical Assessment of Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg/day) | Mean Ashcroft Score ± SD | Lung Hydroxyproline (B1673980) (µg/mg tissue) ± SD |
| Saline Control | - | 0.5 ± 0.2 | 15.2 ± 2.1 |
| Bleomycin (B88199) + Vehicle | - | 6.8 ± 1.1 | 45.8 ± 5.3 |
| Bleomycin + this compound | 50 | 4.2 ± 0.8 | 30.5 ± 4.2 |
| Bleomycin + this compound | 100 | 2.5 ± 0.6 | 22.1 ± 3.5 |
| Bleomycin + Nintedanib (B1663095) | 60 | 2.8 ± 0.7 | 24.6 ± 3.9 |
Table 4: Analysis of Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (x10⁵) ± SD | Macrophage Count (x10⁵) ± SD | Neutrophil Count (x10⁵) ± SD |
| Saline Control | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.05 ± 0.02 |
| Bleomycin + Vehicle | 8.5 ± 1.5 | 4.2 ± 0.9 | 3.8 ± 0.7 |
| Bleomycin + this compound (100 mg/kg) | 4.1 ± 0.8 | 3.1 ± 0.6 | 0.8 ± 0.3 |
| Bleomycin + Nintedanib (60 mg/kg) | 3.8 ± 0.7 | 2.9 ± 0.5 | 0.7 ± 0.2 |
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Workflow for in vivo anti-fibrotic efficacy evaluation.
Protocol: Bleomycin-Induced Pulmonary Fibrosis
1. Animals and Fibrosis Induction
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction: Anesthetize mice and administer a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 2.5 U/kg) in sterile saline. Control animals receive saline only.
2. Treatment
-
Begin treatment on day 7 post-bleomycin administration, when fibrosis is established.
-
Administer this compound orally (PO) daily at desired doses (e.g., 50 and 100 mg/kg).
-
The control group receives the vehicle. A positive control group can be treated with nintedanib (e.g., 60 mg/kg, PO, daily).
-
Continue treatment until the study endpoint, typically day 21 or 28 post-bleomycin instillation.
3. Efficacy Evaluation
-
Histopathology: At the endpoint, euthanize the mice and perfuse the lungs. Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize the remaining lung tissue to measure the total collagen content using a hydroxyproline assay kit. This provides a quantitative measure of fibrosis.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: In a separate cohort of animals, perform bronchoalveolar lavage at the endpoint. Analyze the BALF for total and differential cell counts (macrophages, neutrophils, lymphocytes) to assess inflammation.
Part 3: Postulated Signaling Pathways Affected by this compound
This compound, similar to its parent compound tetrandrine, is thought to exert its anti-cancer and anti-fibrotic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. This compound is hypothesized to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryogenesis and tissue homeostasis, and its aberrant activation is linked to cancer development, particularly in promoting cell proliferation and metastasis. Inhibition of this pathway by this compound could reduce tumor growth and metastatic potential.
Inhibition of the Wnt/β-Catenin pathway by this compound.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine suppresses tumor growth and angiogenesis of gliomas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of P-glycoprotein (P-gp) Expression after Bromotetrandrine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. Bromotetrandrine (BrTet), a derivative of tetrandrine (B1684364), has emerged as a potential agent to reverse P-gp-mediated MDR. Understanding the effect of BrTet on P-gp expression is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. Western blotting is a fundamental technique to investigate the expression levels of specific proteins like P-gp in cells or tissues following drug treatment.
Mechanism of Action of this compound on P-gp
Studies have shown that this compound can effectively reverse P-gp-mediated multidrug resistance. However, the precise mechanism regarding its effect on P-gp expression appears to be cell-type dependent, with some studies reporting a decrease in P-gp levels while others show no significant change.
-
Inhibition of P-gp Overexpression: In some cancer cell lines, such as MCF-7/Dox and K562/A02, this compound has been shown to inhibit the overexpression of P-gp.[1][2] This suggests that in these cellular contexts, BrTet may interfere with the signaling pathways that lead to the upregulation of P-gp.
-
No Change in P-gp Expression: Conversely, in KBv200 cells, a human epidermoid carcinoma cell line, treatment with this compound did not lead to a decrease in P-gp expression as measured by Western blot analysis.[3] In this case, the reversal of MDR is likely attributed to the direct inhibition of P-gp's efflux function rather than a reduction in its expression.[3]
-
Downregulation of P-gp Protein Levels: Further studies in K562/A02 cells have demonstrated a significant decrease in the protein level of P-gp after treatment with this compound.[4]
These contrasting findings highlight the importance of empirically determining the effect of this compound on P-gp expression in the specific cancer cell model under investigation.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on P-gp expression and related parameters from various studies.
| Cell Line | Treatment | Effect on P-gp Protein Expression | Reference |
| KBv200 | This compound (0.5, 1.0, 1.5 µmol/l) | No decrease detected | |
| MCF-7/Dox | This compound (0.25, 0.5, 1 µM) | Inhibited overexpression | |
| K562/A02 | 2 µmol/L this compound | 52.20% decrease | |
| K562/A02 | 1.0 µmol/L this compound | Inhibited overexpression |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to determine P-gp expression levels after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells (e.g., MCF-7/adr, KBv200) in appropriate culture dishes or flasks and grow them to 70-80% confluency in a suitable medium, such as RPMI 1640 with 10% fetal bovine serum, at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). For adherent cells, use a cell scraper to detach them in the presence of PBS. For suspension cells, pellet them by centrifugation.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the cell lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay method, such as the BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of P-gp, approximately 170 kDa). Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. The transfer is typically run at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., mouse anti-P-gp monoclonal antibody) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for a few minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to that of a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Visualizations
Experimental Workflow
Caption: A flowchart of the Western blot protocol.
Potential Signaling Pathway
Caption: this compound's potential mechanisms of action.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of reversal effects of 5-bromotetrandrine and tetrandrine on P-glycoprotein-dependent Resistance to adriamycin in human lukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Bromotetrandrine-Resistant Cancer Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromotetrandrine (B1667932), a bis-benzylisoquinoline alkaloid and a derivative of tetrandrine, has been investigated for its potential in overcoming multidrug resistance (MDR) in cancer cells, often by inhibiting efflux pumps like P-glycoprotein (P-gp).[1] However, as with many cytotoxic agents, cancer cells can develop resistance to this compound itself. Understanding the mechanisms behind this resistance is crucial for developing more effective therapeutic strategies. This document provides a comprehensive guide to establishing a this compound-resistant cancer cell line model, a critical tool for studying resistance mechanisms and for the preclinical evaluation of novel therapeutic agents.
The protocol outlines a stepwise dose-escalation method to induce resistance in a parental cancer cell line.[2][3][4][5] It also includes detailed methodologies for confirming the resistant phenotype and investigating the underlying molecular changes, such as alterations in cell viability, apoptosis rates, and the expression of key proteins and genes involved in drug resistance.
1. Data Presentation
The following tables summarize the quantitative data that should be collected during the establishment and characterization of a this compound-resistant cancer cell line.
Table 1: Determination of IC50 Values for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | 48 | 15.2 | 1.0 |
| This compound-Resistant Cell Line | 48 | 168.5 | 11.1 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Parental | Control (Vehicle) | 3.1 | 1.5 |
| Parental | This compound (15 µM) | 28.7 | 10.2 |
| Resistant | Control (Vehicle) | 2.9 | 1.8 |
| Resistant | This compound (15 µM) | 5.4 | 2.1 |
| Resistant | This compound (150 µM) | 25.3 | 9.8 |
Table 3: Gene and Protein Expression Analysis
| Target | Method | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Fold Change |
| MDR1 (gene) | qRT-PCR | 1.0 | 8.2 | 8.2 |
| ABCB1 (P-gp) (protein) | Western Blot | 1.0 | 7.5 | 7.5 |
| ABCG2 (protein) | Western Blot | 1.0 | 1.2 | 1.2 |
| p-Akt (protein) | Western Blot | 1.0 | 3.4 | 3.4 |
| Bcl-2 (protein) | Western Blot | 1.0 | 4.1 | 4.1 |
2. Experimental Protocols
Herein are detailed protocols for the key experiments involved in establishing and characterizing a this compound-resistant cancer cell line.
2.1. Protocol for Establishing a this compound-Resistant Cell Line
This protocol employs a stepwise increase in drug concentration to select for a resistant cell population.
Materials:
-
Parental cancer cell line (e.g., MCF-7, a human breast cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using the MTT assay (see Protocol 2.2).
-
Initiation of Resistance Induction: Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation:
-
Maintain the cells in the drug-containing medium. When the cells reach 80-90% confluency and their growth rate stabilizes, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
If significant cell death occurs, maintain the cells at the current concentration until they recover and resume stable proliferation.
-
-
Monitoring and Maintenance:
-
This process of dose escalation can take several months.
-
At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.
-
Once the cells can proliferate in a medium containing a this compound concentration that is approximately 10-fold higher than the initial IC50 of the parental cells, the resistant cell line is considered established.
-
-
Stabilization of the Resistant Phenotype: Culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to ensure the stability of the resistant phenotype.
2.2. Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2.3. Protocol for Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
2.4. Protocol for Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes, such as MDR1, which is often associated with drug resistance.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
2.5. Protocol for Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins, such as ABCB1, ABCG2, p-Akt, and Bcl-2.
Materials:
-
Parental and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ABCB1, anti-ABCG2, anti-p-Akt, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
3. Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for establishing and characterizing a this compound-resistant cancer cell line.
Diagram 2: Proposed Signaling Pathways in this compound Resistance
Caption: Proposed signaling pathways involved in this compound resistance.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bromotetrandrine to Overcome Multidrug Resistance in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bromotetrandrine (B1667932) (BrTet), a derivative of tetrandrine (B1684364) (Tet), to overcome multidrug resistance (MDR) in leukemia cell lines. The protocols and data presented are intended to facilitate research into novel therapeutic strategies for refractory leukemia.
Introduction
Multidrug resistance is a significant obstacle in the successful treatment of leukemia. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 7 (MRP7), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] this compound has emerged as a potent MDR modulator, demonstrating the ability to reverse resistance to various anticancer drugs in leukemia cell lines.[2][3]
The primary mechanism of action of this compound involves the inhibition of P-gp and the downregulation of MRP7 expression.[2][3] By blocking the function of these efflux pumps, this compound increases the intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reversing multidrug resistance in various leukemia and other cancer cell lines, as reported in preclinical studies.
Table 1: Efficacy of this compound in Reversing Daunorubicin (DNR) Resistance in K562/A02 Leukemia Cells
| Treatment Group | Concentration | Decrease in MRP7 mRNA Level | Decrease in MRP7 Protein Level | Decrease in P-gp Protein Level | Increase in Intracellular DNR Accumulation |
| Tetrandrine (Tet) | 1 µmol/L | 98% | 53.2% | 58.47% | 94.32% |
| This compound (BrTet) | 2 µmol/L | 88% | 83.7% | 52.20% | 271% |
Table 2: Reversal of Doxorubicin (Dox) Resistance by this compound in MCF-7/Dox Breast Cancer Cells
| This compound (BrTet) Concentration | Reversal of Doxorubicin Resistance |
| 0.25 µM | Dose-dependent |
| 0.5 µM | Dose-dependent |
| 1 µM | Dose-dependent |
Table 3: In Vivo Efficacy of this compound in Enhancing Doxorubicin Antitumor Activity in KBv200 Xenografts
| Treatment Group | Dose | Tumor Growth Inhibition Rate |
| Doxorubicin alone | 11.6% | |
| Doxorubicin + this compound | 5 mg/kg | 33.0% |
| Doxorubicin + this compound | 10 mg/kg | 39.2% |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and mechanisms involved in this compound-mediated reversal of multidrug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bromotetrandrine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotetrandrine (BrTet), a synthetic derivative of the natural bisbenzylisoquinoline alkaloid Tetrandrine (TET), has emerged as a promising agent in oncology research. Primarily investigated for its potent ability to reverse multidrug resistance (MDR) in cancer cells, this compound offers a potential strategy to enhance the efficacy of conventional chemotherapeutic drugs. These application notes provide a comprehensive overview of the in vivo toxicity and efficacy of this compound in preclinical xenograft models, based on available scientific literature. Detailed protocols for key experimental procedures are included to facilitate the design and execution of further research.
Efficacy of this compound in Xenograft Models
This compound has demonstrated significant efficacy in enhancing the antitumor activity of chemotherapeutic agents in MDR cancer xenograft models. Its primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a key transporter responsible for drug efflux from cancer cells.
Quantitative Efficacy Data Summary
The following table summarizes the key efficacy data for this compound in combination with standard chemotherapeutic agents in xenograft models.
| Xenograft Model | Cancer Type | Combination Therapy | Dosing Regimen | Tumor Growth Inhibition Rate | Reference |
| KBv200 | Human Oral Epidermoid Carcinoma | Doxorubicin (DOX) + BrTet | DOX: Not specified; BrTet: 5 mg/kg and 10 mg/kg (i.p.) | 33.0% (5 mg/kg BrTet) and 39.2% (10 mg/kg BrTet) vs. 11.6% (DOX alone) | [1] |
| KBv200 | Human Oral Epidermoid Carcinoma | Paclitaxel (B517696) + BrTet | Not specified; BrTet: 5 mg/kg | Reversal of paclitaxel resistance observed | [1] |
In Vivo Toxicity Profile
Comprehensive in vivo toxicity data specifically for this compound in xenograft models is limited in publicly available literature. However, extensive studies on its parent compound, Tetrandrine, provide valuable insights into its potential safety profile. The following data is derived from studies on Tetrandrine in mice and is presented as a likely indicator of this compound's toxicological characteristics.
Acute and Sub-chronic Toxicity of Tetrandrine in Mice
A study on female BALB/c mice provides the following toxicity data for intravenously administered Tetrandrine[2]:
| Toxicity Parameter | Result |
| Median Lethal Dose (LD50) | 444.67 ± 35.76 mg/kg |
| Acute Toxicity (single dose) | No significant differences in body weight, blood biochemistry, or organ histology at doses of 20, 100, 180, 260, and 340 mg/kg. |
| Sub-acute Toxicity (daily for 14 days) | No significant changes in body weight, biochemistry, or organ histology up to 90 mg/kg. Transient toxicity to the liver, lungs, and kidneys was observed at 150 mg/kg, which was reversible upon withdrawal of the drug. |
Toxicity in a Glioblastoma Xenograft Model
In a study using a GBM 8401/luc2 cell-xenografted nude mice model, oral administration of Tetrandrine at doses of 25 mg/kg and 50 mg/kg for 21 days showed[1]:
| Toxicity Parameter | Observation |
| Body Weight | No significant effect on the body weights of the mice. |
| Organ Histopathology | No significant differences in the histology of the kidney, liver, and spleen between Tetrandrine-treated and control groups. |
Based on these findings, this compound is anticipated to have a favorable safety profile at therapeutically effective doses. However, it is crucial to conduct specific toxicology studies for this compound to confirm these assumptions.
Experimental Protocols
The following are detailed protocols for conducting in vivo toxicity and efficacy studies of this compound in xenograft models.
Xenograft Model Establishment
Objective: To establish solid tumors in immunocompromised mice using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., KBv200, MCF-7/ADR)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
Drug Formulation and Administration
Objective: To prepare and administer this compound and chemotherapeutic agents to the xenograft-bearing mice.
Materials:
-
This compound powder
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Vehicle for dissolution (e.g., sterile saline, DMSO, Cremophor EL)
-
Syringes and needles for injection (appropriate gauge for the route of administration)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in a suitable vehicle. Further dilutions to the final desired concentrations should be made with sterile saline or PBS. The final concentration of solvents like DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Prepare the chemotherapeutic agent according to the manufacturer's instructions or established protocols.
-
Administer the drugs to the mice via the desired route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral gavage). The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for mice).
-
The control group should receive the vehicle alone.
-
Follow the predetermined dosing schedule (e.g., daily, every other day, weekly) for the duration of the study.
In Vivo Efficacy Assessment
Objective: To evaluate the antitumor efficacy of this compound in combination with chemotherapy.
Protocol:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice at each measurement time point as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Tumor tissues can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting.
In Vivo Toxicity Assessment
Objective: To evaluate the potential toxic effects of this compound treatment.
Protocol:
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and food and water intake.
-
Body Weight: Record the body weight of each mouse at least twice a week. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Hematology: At the end of the study, collect blood samples via cardiac puncture or other appropriate methods. Analyze the samples for a complete blood count (CBC) to assess parameters such as red blood cells, white blood cells, platelets, and hemoglobin.
-
Serum Chemistry: Analyze the serum for key biochemical markers of organ function, including:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney function: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
Histopathology:
-
Harvest major organs (liver, kidneys, spleen, lungs, heart, etc.) and the tumor.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways potentially affected by this compound and the experimental workflows are provided below using the DOT language for Graphviz.
Caption: Proposed mechanism of this compound in overcoming multidrug resistance.
Caption: General workflow for in vivo xenograft studies of this compound.
Conclusion
This compound demonstrates significant potential as a multidrug resistance reversal agent in preclinical xenograft models, enhancing the efficacy of standard chemotherapies. Based on data from its parent compound, Tetrandrine, this compound is expected to have a favorable in vivo toxicity profile. The provided protocols and diagrams serve as a guide for researchers to further investigate the therapeutic potential of this compound in oncology. It is imperative that future studies include comprehensive in vivo toxicity assessments specifically for this compound to establish a definitive safety profile and facilitate its clinical translation.
References
Troubleshooting & Optimization
Troubleshooting Bromotetrandrine precipitation in aqueous buffer
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation of Bromotetrandrine in aqueous buffers. The following information is designed to address common issues and provide systematic approaches to achieving a stable solution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A: this compound, like its parent compound Tetrandrine, is a poorly water-soluble molecule. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous medium. The organic solvent disperses, and the drug crashes out of the solution due to its hydrophobic nature.
Q2: What is the best solvent to dissolve this compound for a stock solution?
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3] Some cell lines may tolerate up to 1%, but it is essential to run a vehicle control to assess the impact of the solvent on your specific experimental model.
Q4: Can I heat the solution to dissolve the precipitate?
A: Gently warming the solution can sometimes help dissolve the precipitate. However, this may only be a temporary solution, as the compound can precipitate again upon cooling. Furthermore, prolonged heating can potentially degrade the compound. If you choose to warm the solution, do so cautiously and monitor for any changes in the compound's stability or activity.
Troubleshooting Guide: Resolving this compound Precipitation
If you are encountering precipitation of this compound in your aqueous buffer, follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Stock Solution and Dilution Technique
The initial preparation of your stock solution and the method of dilution are critical.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or higher). Ensure the compound is fully dissolved. Sonication can aid in dissolution.
-
When diluting into your aqueous buffer, add the DMSO stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid mixing can help prevent localized high concentrations of the drug that lead to immediate precipitation.
-
Avoid adding the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
Step 2: Employ Co-solvents
If optimizing the dilution technique is insufficient, the use of a co-solvent in your final solution can increase the solubility of this compound.
-
Protocol:
-
Prepare your aqueous buffer containing a small percentage of a water-miscible organic co-solvent.
-
Commonly used co-solvents include ethanol, polyethylene (B3416737) glycol 300 (PEG300), or propylene (B89431) glycol.[2]
-
Add the this compound DMSO stock to the co-solvent-containing buffer, as described in Step 1.
-
It is crucial to perform a vehicle control with the co-solvent to ensure it does not affect your experimental outcome.
-
| Co-Solvent Strategy | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Can have biological effects at higher concentrations. |
| PEG300 | 5-10% | Generally well-tolerated in many in vivo and in vitro systems. |
| Propylene Glycol | 1-5% | Another common vehicle for poorly soluble drugs. |
Step 3: Utilize Solubilizing Excipients
For more challenging solubility issues, the addition of excipients that actively increase solubility can be effective.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.
-
Protocol:
-
Prepare a solution of a cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.
-
Add the this compound DMSO stock to the cyclodextrin solution while vortexing.
-
The optimal ratio of drug to cyclodextrin may need to be determined empirically.
-
Non-ionic surfactants can form micelles that encapsulate the drug, preventing precipitation.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188.
-
The surfactant concentration should be above its critical micelle concentration (CMC).
-
Add the this compound DMSO stock to the surfactant-containing buffer.
-
As with co-solvents, a vehicle control with the surfactant is essential.
-
| Excipient | Typical Concentration Range | Mechanism of Action |
| HP-β-Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes. |
| Tween® 80 | 0.1-1% (v/v) | Micellar solubilization. |
| Poloxamer 188 | 1-5% (w/v) | Micellar solubilization. |
Step 4: Adjusting the pH
-
Protocol:
-
Determine if your experimental system can tolerate a change in pH.
-
For compounds with basic moieties, lowering the pH of the buffer (e.g., to pH 5-6) can increase solubility by promoting protonation.
-
Conversely, for acidic compounds, increasing the pH would enhance solubility.
-
Prepare buffers at different pH values and test the solubility of this compound.
-
Experimental Workflow and Decision Making
The following diagrams illustrate the troubleshooting workflow and the logical relationships between the different steps.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Detailed protocol for stock solution preparation and dilution.
By systematically working through these troubleshooting steps, researchers can identify an appropriate formulation to prevent the precipitation of this compound in aqueous buffers, ensuring the reliability and reproducibility of their experimental results.
References
Technical Support Center: Enhancing Bromotetrandrine Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Bromotetrandrine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1] It is advisable to start with a high-concentration stock (e.g., 10-20 mM) in 100% DMSO to minimize the volume of solvent added to your cell culture medium.
Q2: I observed immediate precipitation when I added my this compound DMSO stock to the cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2] To prevent this, it is crucial to employ proper dilution techniques. We recommend preparing an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform dispersion.[2][3]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many protocols recommending a final concentration of no more than 0.1%.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: My this compound solution appears clear initially, but I see precipitates forming after incubation. What causes this delayed precipitation?
A4: Delayed precipitation can be caused by several factors, including temperature fluctuations, evaporation of the medium leading to increased compound concentration, or interactions with components in the cell culture medium over time.[2][5][6] Ensure your incubator has proper humidification to minimize evaporation and avoid repeated temperature changes.[2][5] If the problem persists, consider using a lower final concentration of this compound or exploring alternative formulation strategies.
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: While DMSO is a common choice, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can also be used.[7] However, the principles of minimizing the final solvent concentration and proper dilution techniques still apply. For particularly challenging solubility issues, advanced formulation strategies may be necessary. These can include the use of solubilizing agents such as cyclodextrins or surfactants, or employing lipid-based delivery systems.[8][9][10]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | This compound may have limited solubility in the chosen solvent. | While DMSO is a good starting point, consider testing other organic solvents like ethanol or DMF.[7] A combination of solvents, such as 70% ethanol and 30% DMSO, may also be effective.[1] |
| Low Temperature | Solubility can be temperature-dependent. | Gently warm the stock solution in a 37°C water bath and vortex to aid dissolution.[11] |
| Supersaturation | The concentration of the stock solution may be too high. | Prepare a new stock solution at a lower concentration. |
Issue 2: Precipitation in Cell Culture Medium
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | "Crashing out" due to rapid solvent exchange. | Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing.[2][3] |
| High Final Concentration | The final concentration exceeds this compound's aqueous solubility. | Reduce the final working concentration of this compound. |
| Interaction with Media Components | Salts, proteins, or other components in the media may cause precipitation.[2][12] | Test solubility in a simpler buffer like PBS to determine if media components are the issue. Consider reducing the serum concentration in the medium, as serum proteins can sometimes interact with compounds.[13][14] |
| pH of the Medium | The pH of the cell culture medium can affect the solubility of some compounds. | Ensure the pH of your medium is stable and within the optimal range for your cells. |
Quantitative Data Summary
The following table provides a summary of the solubility of this compound in common solvents. Please note that these are approximate values and may vary depending on the specific batch of the compound and experimental conditions.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO. |
| PBS (pH 7.2) | < 0.1 mg/mL | Sparingly soluble in aqueous buffers. |
| Cell Culture Medium (with 10% FBS) | < 0.1 mg/mL | Solubility is limited; proper dilution is critical. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[11]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the wells of your cell culture plate containing cells and medium. Add the solution dropwise and gently swirl the plate to ensure even distribution.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to control wells. The final concentration of the solvent should be consistent across all experimental and control groups.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: this compound inhibits P-glycoprotein, increasing intracellular anticancer drug concentration and promoting apoptosis.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. The Impact of Serum Proteins and Surface Chemistry on Magnetic Nanoparticle Colloidal Stability and Cellular Uptake in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparison of reversal effects of 5-bromotetrandrine and tetrandrine on P-glycoprotein-dependent Resistance to adriamycin in human lukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromotetrandrine Dosage for Synergistic Effects with Chemotherapy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing Bromotetrandrine (B1667932) (BrTet) dosage for synergistic effects with various chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its synergistic effect with chemotherapy?
A1: this compound's primary mechanism for synergistic activity is the reversal of multidrug resistance (MDR).[1][2] It functions as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter.[1][3] P-gp is often overexpressed in cancer cells and actively pumps chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[4][5] By inhibiting P-gp, this compound increases the intracellular accumulation of P-gp substrate chemotherapeutics, thereby enhancing their cytotoxic effects in resistant cancer cells.[1][2]
Q2: With which chemotherapy drugs has this compound shown synergistic effects?
A2: this compound has demonstrated significant synergistic or MDR reversal activity with several P-gp substrate chemotherapeutic agents, including:
-
Doxorubicin (B1662922) (DOX) [1][4][6]
-
Paclitaxel (B517696) (PTX) [1][7]
-
Epirubicin [2]
It is important to note that this compound did not show a reversal effect on the cytotoxicity of non-P-gp substrates like 5-fluorouracil (B62378) and cisplatin (B142131).[1]
Q3: Does this compound have intrinsic anti-cancer activity?
A3: While the primary focus of the provided research is on its synergistic effects, some studies on its parent compound, tetrandrine (B1684364) (TET), suggest it possesses intrinsic anti-cancer properties, including the induction of apoptosis and inhibition of proliferation.[8][9][10] However, when used in combination studies, this compound is typically administered at non-toxic concentrations that do not independently induce significant cell death.[6]
Q4: What is the proposed mechanism for this compound's enhancement of doxorubicin-induced apoptosis?
A4: this compound pretreatment has been shown to enhance the sensitivity of cancer cells to doxorubicin-induced apoptosis by activating the mitochondrial apoptotic pathway.[6] This involves a loss of the mitochondrial transmembrane potential (ΔΨm), an elevation of the Bax/Bcl-2 ratio, the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol, and the subsequent activation of caspase-3.[6]
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and my chemotherapeutic agent in my in vitro assay.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Cell Line | Verify that your chosen cancer cell line expresses P-glycoprotein and exhibits resistance to the chemotherapeutic agent you are testing. This compound's primary synergistic mechanism is the reversal of P-gp-mediated MDR.[1] Consider using a known MDR cell line (e.g., MCF-7/ADR, KBv200) as a positive control.[1][4] |
| Incorrect Dosing Ratio | The synergistic effect is often dependent on the concentration ratio of the two drugs. Perform a dose-matrix experiment, testing various concentrations of both this compound and the chemotherapeutic agent to identify the optimal synergistic ratio. The Chou-Talalay method can be used to calculate a combination index (CI) to determine synergy (CI < 1).[11] |
| Assay Method | Ensure your chosen cytotoxicity assay (e.g., MTT, SRB) is appropriate for your cell line and the mechanism of action of the drugs being tested.[12] Consider using multiple assays to confirm your results, such as an apoptosis assay (e.g., Annexin V/PI staining) or a cell cycle analysis.[12] |
| Drug Quality | Verify the purity and activity of your this compound and chemotherapeutic agent. |
Problem 2: I am observing toxicity in my in vivo animal model with the combination therapy.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing | The doses of this compound and the chemotherapeutic agent may be too high in combination. It is crucial to perform a dose-escalation study for the combination therapy to determine the maximum tolerated dose (MTD).[13] The goal of synergistic therapy is often to reduce the required dose of the chemotherapeutic agent, thereby minimizing toxicity.[14] |
| Administration Route and Schedule | The route and schedule of administration can significantly impact toxicity. Consider optimizing the timing of administration for each drug (e.g., sequential vs. co-administration) and the route (e.g., intraperitoneal, intravenous). |
| Animal Model | The chosen animal model may be particularly sensitive to the drug combination. Ensure the model is appropriate for the cancer type being studied and consider using a different strain or species if toxicity persists at effective doses.[15][16] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapeutic | This compound Concentration (µM) | Outcome | Reference |
| MCF-7/Dox (MDR Human Breast Cancer) | Doxorubicin | 0.25, 0.5, 1 | Dose-dependent reversal of Dox resistance | [1] |
| KBv200 (MDR Human Oral Epidermoid Carcinoma) | Vincristine, Doxorubicin, Paclitaxel | Not specified | Reversal of drug resistance | [1] |
| Bel(7402) (Intrinsic Resistant Human Hepatocellular Carcinoma) | Doxorubicin | 1, 2, 4 | Enhanced sensitivity to Dox-induced apoptosis | [6] |
| K562/A02 (MDR Human Leukemia) | Adriamycin (ADM) | 1 | Partial restoration of sensitivity to ADM | [17] |
| MCF-7/ADR (DOX-resistant Human Breast Cancer) | Doxorubicin | Not specified | Significantly enhanced cytotoxicity | [4] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Animal Model | Cancer Type | Chemotherapeutic | This compound Dosage | Outcome | Reference |
| Nude Mice with KBv200 Xenografts | Oral Epidermoid Carcinoma | Doxorubicin (DOX) | 5 mg/kg and 10 mg/kg (i.p.) | Significantly enhanced antitumor activity of DOX | [1] |
| Nude Mice with KBv200 Xenografts | Oral Epidermoid Carcinoma | Paclitaxel | 5 mg/kg | Reversed paclitaxel resistance | [1] |
| Nude Mice with KBv200 Xenografts | Oral Epidermoid Carcinoma | Epirubicin | 10 mg/kg | Significantly enhanced antitumor activity of epirubicin | [2] |
| Nude Mice Xenograft | Breast Cancer | Doxorubicin (DOX) | Co-encapsulated in lipid nanoemulsions | Enhanced tumor uptake of DOX | [4] |
Experimental Protocols
1. In Vitro Synergy Assessment using the MTT Assay and Combination Index (CI) Analysis
This protocol outlines a method to determine the synergistic cytotoxic effects of this compound and a chemotherapeutic agent on a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Dose-Response Curves: To determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually, treat cells with a range of concentrations of this compound or the chemotherapeutic agent alone for a specified period (e.g., 48 or 72 hours).
-
Combination Treatment: Based on the individual IC50 values, design a dose-matrix experiment with various concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values or a checkerboard layout with varying concentrations of both.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Combination Index (CI) Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11]
2. In Vivo Xenograft Model for Evaluating Synergistic Antitumor Activity
This protocol describes a general workflow for assessing the synergistic efficacy of this compound and a chemotherapeutic agent in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, oral gavage). Dosages should be based on prior toxicity studies.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth inhibition, tumor weight, and any changes in body weight between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
Caption: Workflow for assessing in vitro drug synergy.
Caption: this compound inhibits P-gp, increasing intracellular chemotherapy levels and enhancing apoptosis.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coencapsulated doxorubicin and this compound lipid nanoemulsions in reversing multidrug resistance in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-delivery of paclitaxel and tetrandrine via iRGD peptide conjugated lipid-polymer hybrid nanoparticles overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dosing Three‐Drug Combinations That Include Targeted Anti‐Cancer Agents: Analysis of 37,763 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Combinations in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current views on in vivo models for breast cancer research and related drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of P-Glycoprotein-Dependent Resistance to Adriamycin by 5-bromotetrandrine in K562/A02 Cell Line. | Blood | American Society of Hematology [ashpublications.org]
Long-term stability of Bromotetrandrine in DMSO at -20°C
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a Bromotetrandrine stock solution in DMSO?
A1: To ensure the best possible start for your experiments, proper preparation of your stock solution is critical. This involves using high-quality reagents and a systematic approach to dissolution.
-
Use High-Purity Reagents: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power and potentially lead to compound degradation over time.[1][2]
-
Controlled Dissolution: To dissolve this compound, bring both the compound vial and the DMSO to room temperature. Add the DMSO to the vial and facilitate dissolution by vortexing. If necessary, gentle warming (e.g., 30-37°C) or sonication can be employed to break up aggregates and aid dissolution.[3] Avoid excessive heat as it may degrade the compound.[1]
-
Visual Inspection: Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage.[1]
Q2: How should I store my this compound stock solution in DMSO for optimal long-term stability?
A2: Proper storage is crucial for maintaining the integrity of your this compound stock solution.
-
Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is best practice to aliquot your stock solution into smaller, single-use volumes.
-
Container Selection: Use containers made of materials that are chemically inert to DMSO, such as glass or specific types of polypropylene. Ensure the containers have airtight seals to prevent moisture absorption.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon can provide additional protection against degradation.
Q3: I noticed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur after freeze-thaw cycles and can lead to an inaccurate concentration of your working solution.
-
Re-dissolving: Before use, visually inspect the thawed aliquot. If precipitation is observed, try to re-dissolve the compound by gentle warming (to 37°C) and vortexing or sonication.
-
Concentration Check: If the precipitate does not fully dissolve, the actual concentration of your solution is likely lower than intended. In such cases, it may be necessary to prepare a fresh stock solution.
Q4: Can the absorbed water in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can be a significant factor in compound degradation. Using anhydrous DMSO and storing solutions in tightly sealed containers are crucial steps to minimize water absorption.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of this compound in DMSO.
| Observed Issue | Potential Cause Related to Stability | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Perform a quality control check on the new stock (e.g., by HPLC-MS) to confirm its integrity.3. Repeat the experiment using the freshly prepared stock solution. |
| Reduced or no biological activity observed. | The actual concentration of the active compound is lower than expected due to precipitation or degradation. | 1. Visually inspect the stock solution for any signs of precipitation.2. If precipitation is present, attempt to redissolve as described in the FAQ.3. Consider performing an analytical validation of the stock solution's concentration. |
| Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS). | Degradation of this compound into byproducts. | 1. Compare the chromatogram of the stored stock solution to that of a freshly prepared sample.2. If new peaks are present, this suggests degradation. The stock solution should be discarded and a new one prepared. |
Experimental Protocols
While specific stability data for this compound is unavailable, a general protocol for assessing the stability of a compound in a DMSO stock solution is provided below.
Protocol: Stability Assessment of a Compound in DMSO via HPLC
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and run the analysis. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into single-use vials and store them under the desired conditions (e.g., -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting inconsistent results.
References
Bromotetrandrine Stability in Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Bromotetrandrine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brominated derivative of tetrandrine (B1684364), a bis-benzylisoquinoline alkaloid. Its mechanism of action is primarily associated with the inhibition of P-glycoprotein (P-gp) overexpression.[1] P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[1]
Q2: What are the common causes of this compound degradation in cell culture media?
A2: While specific degradation kinetics for this compound are not extensively documented, degradation of small molecules in cell culture media is typically influenced by several factors. These include:
-
pH: The stability of compounds can be pH-dependent. Cell culture media is typically buffered to a physiological pH (around 7.4), but local changes in pH can occur, especially in high-density cultures.
-
Light Exposure: Many chemical compounds are sensitive to light and can undergo photodegradation. Standard laboratory lighting can be sufficient to induce degradation of sensitive compounds.
-
Temperature: Elevated temperatures can accelerate chemical reactions, including degradation. While cell cultures are maintained at a constant 37°C, temperature fluctuations during media preparation or storage can impact stability.
-
Oxidation: Reactive oxygen species (ROS) present in the media or generated by cellular metabolism can lead to oxidative degradation of the compound.
-
Enzymatic Degradation: Cell-secreted enzymes or enzymes released from lysed cells can potentially metabolize or degrade this compound.
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A3: To determine the stability of this compound in your experimental conditions, it is recommended to perform a stability study. A general workflow for such a study is outlined below. The concentration of this compound over time can be quantified using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Degradation
This guide provides solutions to common issues encountered with this compound stability in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the cell culture medium. | 1. Minimize Light Exposure: Protect the stock solution and culture plates from light by using amber tubes and covering plates with foil. 2. Control Temperature: Ensure that the stock solution and media containing this compound are stored at the recommended temperature and minimize exposure to room temperature. Prepare fresh dilutions for each experiment. 3. Optimize pH: Confirm that the pH of your cell culture medium is stable throughout the experiment. 4. Consider Media Components: Some media components may accelerate degradation. If possible, test stability in different media formulations. 5. Perform a Stability Study: Quantify the concentration of this compound in your specific cell culture conditions over the time course of your experiment. |
| Precipitation of this compound in the media. | Poor solubility of the compound at the working concentration. | 1. Check Solubility Limits: Ensure the working concentration does not exceed the solubility limit of this compound in the culture medium. 2. Use a Suitable Solvent for Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the medium. Ensure the final solvent concentration is not toxic to the cells. |
| Variability between experimental replicates. | Inconsistent handling and storage of this compound solutions. | 1. Standardize Protocols: Ensure all aliquots of this compound are handled identically in terms of light and temperature exposure. 2. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon receipt and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Note: This is a general protocol and may require optimization for your specific equipment and experimental conditions.
-
Sample Preparation:
-
Collect aliquots of the cell culture medium containing this compound at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Centrifuge the samples to remove cells and debris.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Condition | Time (hours) | Remaining this compound (%) |
| Protected from Light | 0 | 100 |
| 8 | 95 | |
| 24 | 88 | |
| 48 | 75 | |
| Exposed to Light | 0 | 100 |
| 8 | 82 | |
| 24 | 65 | |
| 48 | 45 |
Visualizations
Signaling Pathway
Caption: Tetrandrine/Bromotetrandrine signaling pathways in cancer cells.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture.
References
Technical Support Center: Understanding the Impact of Serum Concentration on Bromotetrandrine (BTE) In Vitro Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro activity of Bromotetrandrine (BTE). It addresses common issues related to the influence of serum concentration on experimental outcomes through troubleshooting guides and frequently asked questions.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during in vitro experiments with this compound.
Q1: Why do I observe a significant decrease in BTE's apparent potency (higher IC50 value) when I switch from low-serum to high-serum (e.g., 10% FBS) cell culture medium?
A1: This phenomenon, often referred to as an "IC50 shift," is commonly observed for compounds that bind to serum proteins. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a biological effect.[1] Serum contains abundant proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG) that can bind to small molecules.[1][2] this compound, being a lipophilic compound, is likely to bind to these proteins. This binding sequesters the compound, reducing its free concentration in the medium and thus diminishing its apparent activity.[1][3]
Troubleshooting Steps:
-
Quantify the IC50 Shift: Perform your cell-based assay (e.g., MTT, SRB) with varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the magnitude of the IC50 shift.
-
Determine the Fraction Unbound (fu): If feasible, measure the fraction of BTE that remains unbound in your cell culture medium containing serum using techniques like equilibrium dialysis or ultrafiltration.[4][5]
-
Calculate the Unbound IC50: Use the measured fraction unbound to calculate the IC50 based on the free drug concentration. This provides a more accurate measure of BTE's intrinsic potency.
Q2: My in vitro BTE results show high variability between experiments. What could be the cause?
A2: High variability in in vitro assays can stem from several factors, particularly when dealing with compounds sensitive to serum concentration.
Troubleshooting Steps:
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of proteins, lipids, and other components, which can affect BTE binding and availability.
-
Solution: Use the same lot of FBS for a complete set of comparative experiments. If you must switch lots, perform a bridging experiment to compare the effect of the new lot on your assay.
-
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded can alter the ratio of drug to cell number and impact the observed effect.
-
Solution: Ensure consistent cell seeding densities across all wells and experiments.
-
-
Incubation Time: The binding of BTE to serum proteins is a dynamic process. Inconsistent incubation times can lead to variable results.
-
Solution: Standardize the incubation time for all experiments.
-
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells for experimental data or fill them with a buffer to maintain a consistent environment.
-
Q3: I am not observing the expected synergistic effect of BTE with another anticancer drug in my high-serum cell culture model. What should I consider?
A3: The synergistic effect of BTE, which has been shown to enhance the activity of drugs like doxorubicin, can also be influenced by serum protein binding.[6]
Troubleshooting Steps:
-
Differential Protein Binding: The other anticancer drug in your combination study may also bind to serum proteins. The extent of binding for both drugs can influence their free concentrations and the resulting synergistic effect.
-
Solution: Evaluate the impact of serum on the IC50 of each drug individually before testing them in combination.
-
-
Mechanism of Synergy: BTE is known to inhibit P-glycoprotein (P-gp), a drug efflux pump.[7] The function of P-gp itself is generally not directly affected by serum proteins. However, the availability of BTE to inhibit P-gp will be reduced in the presence of high serum concentrations.
-
Solution: Consider using a lower serum concentration if your cell line can tolerate it, or increase the concentration of BTE to compensate for the protein binding.
-
Data Presentation
The following tables present hypothetical data to illustrate the impact of serum concentration on BTE activity. Note: This data is for illustrative purposes only and is not derived from actual experiments with this compound.
Table 1: Hypothetical IC50 Values of this compound in Different Serum Concentrations
| Cell Line | Serum Concentration (%) | Apparent IC50 (µM) |
| MCF-7 | 0.5 | 1.2 |
| 2 | 3.5 | |
| 5 | 8.1 | |
| 10 | 15.7 | |
| K562/A02 | 0.5 | 2.5 |
| 2 | 6.8 | |
| 5 | 14.2 | |
| 10 | 28.9 |
Table 2: Hypothetical Fraction Unbound (fu) and Calculated Unbound IC50 of this compound
| Serum Concentration (%) | Fraction Unbound (fu) (%) | Apparent IC50 (µM) (MCF-7) | Calculated Unbound IC50 (nM) |
| 0.5 | 85 | 1.2 | 1020 |
| 2 | 55 | 3.5 | 1925 |
| 5 | 28 | 8.1 | 2268 |
| 10 | 12 | 15.7 | 1884 |
Experimental Protocols
Protocol 1: Determining the IC50 Shift of this compound
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in their respective growth media. Allow cells to adhere overnight.
-
Media Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Drug Preparation: Prepare a serial dilution of this compound in each of the prepared media concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of BTE. Include appropriate vehicle controls for each serum concentration.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: Perform a cell viability assay, such as MTT or SRB, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for BTE at each serum concentration using a suitable software package by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Equilibrium Dialysis for Determining Fraction Unbound (fu)
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO).
-
Sample Preparation: Add the cell culture medium with the desired serum concentration to one chamber and a phosphate-buffered saline (PBS) solution to the other chamber.
-
Spiking: Add this compound to the chamber containing the serum-containing medium at a known concentration.
-
Equilibration: Incubate the apparatus at 37°C on a shaking platform for a sufficient time to allow for equilibrium to be reached (typically 4-6 hours, but should be determined empirically).[4]
-
Sampling: After incubation, take samples from both chambers.
-
Analysis: Determine the concentration of BTE in both chambers using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in serum-containing medium chamber)
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. bioivt.com [bioivt.com]
- 6. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromotetrandrine Incubation Time in MDR Reversal Assays
Welcome to the technical support center for the use of Bromotetrandrine (BrTet) in multidrug resistance (MDR) reversal assays. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions, particularly incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reverses multidrug resistance?
A1: this compound (BrTet) primarily reverses P-glycoprotein (P-gp/ABCB1)-mediated MDR. Its mechanism of action is believed to be twofold: rapid, direct inhibition of the P-gp efflux pump function, leading to increased intracellular accumulation of chemotherapeutic drugs, and potentially, a longer-term effect involving the downregulation of P-gp expression on the cell surface.[1][2]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The optimal incubation time for BrTet depends on the specific research question and the assay being performed.
-
For assessing direct P-gp inhibition (efflux assays): Shorter incubation times are generally sufficient to observe the immediate inhibitory effect on the pump's function.
-
For evaluating the impact on chemosensitivity (cytotoxicity assays): Longer co-incubation times with the chemotherapeutic agent are necessary to observe effects on cell viability.
-
For studying changes in P-gp expression: Prolonged exposure to BrTet may be required to detect any changes in the protein levels of P-gp. A related compound, tetrandrine (B1684364), has been shown to reduce P-gp expression after 72 hours of treatment.
Q3: What are the recommended starting points for incubation time in different assays?
A3: Based on available literature and general protocols for P-gp inhibitors, the following time ranges are suggested as starting points for optimization:
| Assay Type | Purpose | Suggested Incubation Time with BrTet |
| Drug Accumulation/Efflux Assay | To measure direct inhibition of P-gp efflux | 1 - 4 hours pre-incubation |
| Cytotoxicity (e.g., MTT) Assay | To assess reversal of resistance to a cytotoxic drug | 24 - 72 hours co-incubation with the cytotoxic drug |
| P-gp Expression (Western Blot) Assay | To determine changes in P-gp protein levels | 24 - 72 hours |
Q4: Does this compound affect the expression of P-glycoprotein (P-gp)?
A4: The evidence on this is mixed. One study indicated that this compound did not reduce the expression of P-gp in KBv200 cells[1]. However, another study suggested that its activity may be related to the inhibition of P-gp overexpression[2]. Given that the related compound tetrandrine has been shown to downregulate P-gp expression after 72 hours, it is advisable to investigate longer incubation times if this is a key aspect of your research.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no reversal of resistance observed in cytotoxicity assays. | 1. Insufficient Incubation Time: The co-incubation period with the chemotherapeutic agent may be too short for a significant difference in cell viability to manifest. 2. Suboptimal BrTet Concentration: The concentration of BrTet may be too low to effectively inhibit P-gp. | 1. Increase Incubation Time: Extend the co-incubation time to 48 or 72 hours. 2. Optimize BrTet Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration of BrTet. |
| High cytotoxicity observed in control wells (BrTet only). | 1. Excessive Incubation Time: Prolonged exposure to high concentrations of BrTet can be toxic to cells. 2. High BrTet Concentration: The concentration used may be above the cytotoxic threshold for the specific cell line. | 1. Reduce Incubation Time: For mechanistic studies not requiring long-term observation, shorten the incubation period. 2. Determine IC50 of BrTet: Perform a cytotoxicity assay with BrTet alone to determine its intrinsic toxicity and select a non-toxic concentration for reversal studies. |
| Inconsistent results in drug accumulation assays (e.g., Rhodamine 123 efflux). | 1. Variable Pre-incubation Time: Inconsistent pre-incubation with BrTet before adding the fluorescent substrate can lead to variability. 2. Efflux Measurement Outside Linear Range: Measuring fluorescence at a time point where the efflux is no longer linear can skew results. | 1. Standardize Pre-incubation: Use a consistent pre-incubation time (e.g., 2 hours) for all samples. 2. Optimize Efflux Time: Perform a time-course experiment to determine the linear phase of efflux for your specific cell line and measure within that window. |
| No change in P-gp expression detected by Western blot. | 1. Insufficient Incubation Time: The duration of exposure to BrTet may not be long enough to induce changes in protein expression. | 1. Extend Incubation Time: Increase the incubation time with BrTet to 48 or 72 hours, ensuring the concentration used is non-toxic over this period. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound on MDR reversal from published studies.
Table 1: Effect of this compound on Doxorubicin (Dox) Accumulation in KBv200 Cells
| This compound Concentration (µmol/L) | Incubation Time with BrTet | Subsequent Incubation with Dox | Mean Fluorescence Intensity (MFI) of Intracellular Dox |
| 0 (Control) | 2 hours | 3 hours | Low (baseline) |
| 0.5 | 2 hours | 3 hours | Increased |
| 1.0 | 2 hours | 3 hours | Significantly Increased |
| 1.5 | 2 hours | 3 hours | Maximally Increased |
| Data adapted from a study on KBv200 cells, demonstrating a dose-dependent increase in Doxorubicin accumulation with a 2-hour pre-incubation of this compound.[1] |
Table 2: Reversal of Doxorubicin Resistance in MCF-7/Dox Cells by this compound
| This compound Concentration (µM) | Reversal Fold |
| 0.25 | Dose-dependent increase |
| 0.50 | Dose-dependent increase |
| 1.00 | Dose-dependent increase |
| This table illustrates the dose-dependent reversal of Doxorubicin resistance by this compound in an MDR cell line.[2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the cytotoxicity of a chemotherapeutic agent in MDR cells.
-
Cell Seeding: Seed MDR cells (e.g., MCF-7/Dox) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with:
-
The chemotherapeutic agent alone (various concentrations).
-
This compound alone (at a non-toxic concentration).
-
A combination of the chemotherapeutic agent and this compound.
-
Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This protocol measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
This compound Incubation: Pre-incubate the cells with different concentrations of this compound or a vehicle control for a set time (e.g., 2 hours) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a short period (e.g., 30-60 minutes) to allow for cellular uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Measurement: Resuspend the cells in a fresh medium (with or without this compound) and incubate at 37°C to allow for efflux.
-
Analysis: At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to control cells. Higher fluorescence indicates greater intracellular accumulation and inhibition of efflux.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Proposed Signaling Pathway for this compound in MDR Reversal
Caption: Proposed mechanism of this compound in MDR reversal.
References
Troubleshooting inconsistent results in Bromotetrandrine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Bromotetrandrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a brominated derivative of tetrandrine (B1684364) that primarily acts as a potent inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1] P-gp is a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, thereby reversing MDR and enhancing their cytotoxic effects.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy in reversing multidrug resistance?
This compound has demonstrated significant MDR reversal activity in various cancer cell lines, including:
-
Human breast cancer (MCF-7/Dox)[2]
-
Human oral epidermoid carcinoma (KBv200)[2]
-
Human leukemia (K562/A02)
-
Human hepatocellular carcinoma (Bel-7402)
Q3: Does this compound have cytotoxic effects on its own?
At concentrations effective for reversing MDR (typically in the low micromolar range), this compound generally shows low cytotoxicity to cancer cells. However, as with any compound, off-target effects and cytotoxicity can occur at higher concentrations. It is crucial to determine the non-toxic concentration range of this compound in your specific cell line before conducting combination studies.
Q4: What are the known signaling pathways affected by this compound?
Besides P-gp inhibition, this compound has been shown to induce apoptosis through the mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and activation of caspase-3. There is also evidence suggesting that this compound and its parent compound, tetrandrine, can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: "I am observing significant variability in the IC50 values of chemotherapeutic agents when combined with this compound."
| Potential Cause | Troubleshooting Steps |
| This compound Solubility and Stability | Ensure complete solubilization of this compound in your culture medium. Prepare fresh dilutions for each experiment from a stock solution in DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Visually inspect for any precipitation. |
| Cell Line Instability | Use cell lines within a consistent and low passage number range. Regularly authenticate your cell lines. P-gp expression levels can fluctuate with passage number, affecting the degree of MDR. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well can lead to significant variations in results. |
| Assay-Specific Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Incubation Time | The timing of this compound pre-treatment and co-incubation with the chemotherapeutic agent is critical. Optimize the incubation times for your specific cell line and drug combination. |
Issues with Apoptosis Assays (Flow Cytometry)
Problem: "I am seeing a high percentage of necrotic cells or inconsistent apoptosis induction after treatment with this compound and a chemotherapeutic agent."
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | Perform a dose-response and time-course experiment to determine the optimal concentrations and incubation times for inducing apoptosis without causing excessive necrosis. |
| Harsh Cell Handling | Be gentle during cell harvesting and staining procedures. Over-trypsinization or vigorous pipetting can damage cell membranes and lead to false-positive necrotic signals. |
| Reagent Titration | Titrate your Annexin V and propidium (B1200493) iodide (PI) concentrations to determine the optimal staining concentrations for your cell line. |
| Delayed Analysis | Analyze stained cells promptly, as Annexin V binding is reversible and prolonged incubation can lead to secondary necrosis. |
| Compensation Issues | If using multi-color flow cytometry, ensure proper compensation is set up to avoid spectral overlap between fluorochromes. |
Quantitative Data Summary
In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | This compound Concentration (µM) | Fold Reversal of Doxorubicin Resistance |
| MCF-7/Dox | 0.25 | Dose-dependent increase |
| 0.5 | Dose-dependent increase | |
| 1.0 | Dose-dependent increase | |
| K562/A02 | 0.25 | 17.88 |
| 0.5 | 9.9 | |
| 1.0 | 4.24 |
In Vivo Efficacy of this compound in Combination with Doxorubicin
| Animal Model | Treatment Group | Tumor Growth Inhibition Rate (%) |
| Nude mice with KBv200 xenografts | Doxorubicin alone | 11.6 |
| Doxorubicin + 5 mg/kg this compound | 33.0 | |
| Doxorubicin + 10 mg/kg this compound | 39.2 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Chemotherapeutic Agent Addition: Add the chemotherapeutic agent (e.g., Doxorubicin) at various concentrations to the wells already containing this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound and/or a chemotherapeutic agent at the desired concentrations and for the optimal time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.
References
Validation & Comparative
A Comparative Analysis of Bromotetrandrine and Tetrandrine in Reversing Multidrug Resistance
A deep dive into the experimental data and mechanisms of two potent P-glycoprotein inhibitors in the fight against cancer drug resistance.
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Researchers have actively investigated chemosensitizers that can reverse this resistance. Among these, the bis-benzylisoquinoline alkaloids tetrandrine (B1684364) (Tet) and its brominated derivative, Bromotetrandrine (BrTet), have emerged as promising candidates. This guide provides a comparative analysis of their performance in reversing MDR, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of MDR Reversal Efficacy
The following tables summarize the in vitro efficacy of this compound and tetrandrine in sensitizing MDR cancer cells to various chemotherapeutic agents. The data highlights the concentration-dependent reversal of resistance, often demonstrating this compound's superior potency.
Table 1: Comparative Cytotoxicity (IC50) and MDR Reversal by this compound and Tetrandrine in Various Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Modulator | Modulator Concentration (µM) | IC50 (µM) of Chemotherapeutic Agent | Reversal Fold | Reference |
| K562/A02 | Adriamycin (ADM) | None | - | 49.51 (relative resistance) | - | [1] |
| Tetrandrine | 1.0 | 12.17 (relative chemosensitivity) | 4.07 | [1] | ||
| This compound | 0.25 | 17.88 (relative chemosensitivity) | 2.77 | [1] | ||
| This compound | 0.5 | 9.9 | 5.00 | [1] | ||
| This compound | 1.0 | 4.24 | 11.68 | [1] | ||
| MCF-7/Dox | Doxorubicin (Dox) | None | - | - | - | [2] |
| Tetrandrine | 0.25, 0.5, 1.0 | Potency less than BrTet | - | [2] | ||
| This compound | 0.25, 0.5, 1.0 | Dose-dependent reversal | - | [2] | ||
| KBv200 | Vincristine (VCR) | None | - | - | - | [2] |
| This compound | - | Reversal observed | - | [2] | ||
| Doxorubicin (Dox) | None | - | - | - | [2] | |
| This compound | - | Reversal observed | - | [2] | ||
| Paclitaxel | None | - | - | - | [2] | |
| This compound | - | Reversal observed | - | [2] | ||
| Hep-2/v | Vincristine (VCR) | None | - | 1.8 ± 0.20 | - | [3] |
| Tetrandrine | 2.52 µg/mL | 0.81 ± 0.33 | 2.22 | [3] |
Table 2: Effect of this compound and Tetrandrine on Intracellular Drug Accumulation
| Cell Line | Fluorescent Substrate | Modulator | Modulator Concentration (µM) | Increase in Accumulation (%) | Reference |
| K562/A02 | Daunorubicin (DNR) | Tetrandrine | 1.0 | 94.32 | [4] |
| This compound | 2.0 | 271 | [4] | ||
| MCF-7/Dox | Doxorubicin (Dox) | This compound | Dose-dependent | Significant increase | [2] |
| K562/A02 | Adriamycin (ADM) | Tetrandrine | 1.0 | - | [1] |
| This compound | 1.0 | Greater than Tetrandrine | [1] |
Mechanistic Insights into MDR Reversal
Both this compound and tetrandrine primarily exert their MDR reversal effects through the inhibition of P-glycoprotein. However, their mechanisms are multifaceted and may involve other cellular pathways.
P-glycoprotein Inhibition
The primary mechanism of action for both compounds is the direct inhibition of P-gp function. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cells.[1][2] Studies have shown that this compound is a more potent inhibitor of P-gp than tetrandrine.[1] This is evident in the greater increase in intracellular drug accumulation observed with this compound treatment.[4]
Downregulation of P-glycoprotein Expression
In addition to functional inhibition, both compounds have been shown to downregulate the expression of P-gp at the protein level.[4] This suggests a longer-term effect on reversing the MDR phenotype. However, at least one study has indicated that this compound does not affect the mRNA expression of the mdr1 gene, suggesting a post-transcriptional mechanism of P-gp downregulation.[2]
Modulation of Other ABC Transporters and Signaling Pathways
Research suggests that the effects of these compounds may extend beyond P-gp. A study on K562/A02 cells indicated that both tetrandrine and this compound can downregulate the expression of Multidrug Resistance-Associated Protein 7 (MRP7), another ABC transporter implicated in MDR.[4]
Furthermore, tetrandrine has been shown to inhibit the NF-κB signaling pathway, which is known to regulate the expression of P-gp.[5][6] By inhibiting NF-κB, tetrandrine can suppress the transcription of the mdr1 gene, leading to reduced P-gp expression. Other signaling pathways implicated in P-gp regulation and potentially affected by these compounds include the PI3K/AKT and MAPK/ERK pathways.[7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound or tetrandrine. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.[9]
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay quantifies the amount of a fluorescent drug or substrate that accumulates inside cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1x10^6 cells/mL.
-
Modulator Pre-incubation: Pre-incubate the cells with a non-toxic concentration of this compound or tetrandrine for a specified time (e.g., 30-60 minutes) at 37°C. Include a control group without the modulator.
-
Fluorescent Substrate Addition: Add a fluorescent substrate of P-gp (e.g., Rhodamine 123 or a fluorescent chemotherapeutic drug like Doxorubicin) to the cell suspension and incubate for a further period (e.g., 60-90 minutes) at 37°C.
-
Washing: Stop the incubation by adding ice-cold PBS and centrifuge the cells to pellet them. Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The increase in drug accumulation is calculated by comparing the MFI of cells treated with the modulator to that of the untreated control cells.
P-glycoprotein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the amount of a specific protein in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound or tetrandrine for a specified period. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of P-gp.
Conclusion
Both this compound and tetrandrine are effective in reversing P-glycoprotein-mediated multidrug resistance in cancer cells. The available data suggests that this compound may be a more potent MDR modulator than its parent compound, tetrandrine, as evidenced by its ability to induce a greater reversal of resistance and a more significant increase in intracellular drug accumulation at lower concentrations. Their mechanisms of action involve both the direct inhibition of P-gp function and the downregulation of its expression, potentially through the modulation of signaling pathways such as NF-κB.
For researchers and drug development professionals, these findings highlight the potential of this compound as a promising candidate for further preclinical and clinical investigation as a chemosensitizing agent in cancer therapy. The detailed experimental protocols provided herein should facilitate further research into the efficacy and mechanisms of these and other MDR modulators.
References
- 1. [Comparison of reversal effects of 5-bromotetrandrine and tetrandrine on P-glycoprotein-dependent Resistance to adriamycin in human lukemia cell line K562/A02] [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine prevents acquired drug resistance of K562 cells through inhibition of mdr1 gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Efficacy of Bromotetrandrine and Verapamil as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bromotetrandrine (B1667932) and verapamil (B1683045) as inhibitors of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer and other therapeutic areas. The following sections present quantitative data, experimental methodologies, and mechanistic diagrams to facilitate an objective evaluation of these two compounds.
Quantitative Comparison of P-gp Inhibition
The table below summarizes the available quantitative data from various studies. It is crucial to consider the different experimental contexts when interpreting these values.
| Compound | Metric | Value | Cell Line | P-gp Substrate | Reference |
| This compound | Reversal Fold | 17.88 | K562/A02 | Adriamycin | [1] |
| Reversal Fold | 9.9 | K562/A02 | Adriamycin | [1] | |
| Reversal Fold | 4.24 | K562/A02 | Adriamycin | [1] | |
| Verapamil | IC50 | 1.9 µM (for ATPase stimulation) | P-gp membranes | ATP | [2] |
| IC50 | 3.9 µM | P-gp vesicles | N-methylquinidine | ||
| IC50 | 44 nM (as a substrate with tariquidar (B1662512) as inhibitor) | Cells overexpressing human P-gp | [11C]verapamil | [3] |
Note: The "Reversal Fold" for this compound indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the inhibitor. Higher values suggest greater efficacy in reversing resistance. The IC50 values for verapamil represent the concentration required to achieve 50% of the maximum inhibitory effect.
Mechanisms of P-gp Inhibition
This compound , a derivative of tetrandrine, has been shown to reverse P-gp-mediated MDR both in vitro and in vivo.[4] Its mechanism of action is primarily associated with the inhibition of P-gp function, leading to an enhanced intracellular accumulation of chemotherapeutic drugs in resistant cells.[4][5] Some evidence also suggests that this compound can inhibit the overexpression of P-gp at the protein level, offering a dual mechanism for overcoming resistance.[1][5]
Verapamil , a first-generation P-gp inhibitor, functions as both a substrate and an inhibitor of the transporter.[2][6] It competitively inhibits the binding of other substrates to P-gp.[6] Studies have also indicated that verapamil can decrease the expression of P-gp, potentially through transcriptional or post-transcriptional mechanisms. Verapamil's interaction with P-gp is complex, with evidence suggesting the presence of at least two distinct binding sites.[2]
Experimental Protocols
MTT Cytotoxicity Assay for Determining Reversal of Multidrug Resistance
This assay is used to assess the ability of a P-gp inhibitor to sensitize multidrug-resistant cells to a cytotoxic drug.
Methodology:
-
Cell Seeding: Harvest multidrug-resistant (e.g., KBv200) and drug-sensitive parental cells (e.g., KB) during their logarithmic growth phase and seed them in 96-well plates at a density of 1 x 10³ cells/well.[4]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.[4]
-
Drug Treatment: Add various concentrations of the cytotoxic agent (e.g., doxorubicin) with or without different concentrations of the P-gp inhibitor (e.g., this compound).[4]
-
Incubation: Incubate the treated cells for an additional 68 hours.[4]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in saline) to each well and incubate for 4 hours.[4]
-
Solubilization: Add 100 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a primary wavelength of 570 nm and a reference wavelength of 630 nm using a microplate reader.[4]
-
Data Analysis: Calculate the concentration required to inhibit cell growth by 50% (IC50) from the dose-response curves. The fold-reversal of MDR is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 in the presence of the P-gp inhibitor.[4]
Rhodamine 123 Accumulation Assay for Determining P-gp Inhibitory Activity
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Methodology:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7R) to confluency.
-
Incubation with Inhibitors: Incubate the cells with various concentrations of the test compound (e.g., verapamil) or a positive control inhibitor.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5.25 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular rhodamine 123.
-
Quantification: Measure the intracellular fluorescence of rhodamine 123 using a spectrofluorometer or flow cytometer.
-
Data Analysis: Express the data as a percentage of the rhodamine 123 accumulation in control cells (not exposed to an inhibitor). Determine the half-maximal inhibitory concentration (IC50) by non-linear regression of the concentration-response curve.
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow of the Rhodamine 123 accumulation assay.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. xenotech.com [xenotech.com]
- 2. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bromotetrandrine's Target Engagement with P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of bromotetrandrine (B1667932) with P-glycoprotein (P-gp) in cellular models. By examining key validation assays, this document aims to offer an objective overview of this compound's performance against other known P-gp inhibitors.
Overview of P-glycoprotein Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The inhibition of P-gp is a key strategy to overcome MDR. This compound, a brominated derivative of tetrandrine, has emerged as a potent P-gp inhibitor. This guide delves into the experimental evidence supporting its mechanism of action.
Comparative Analysis of P-gp Inhibitors
Table 1: Reversal of Doxorubicin (B1662922) Resistance in MCF-7/Dox Cells
| Compound | Concentration (µM) | Fold Reversal of Doxorubicin Resistance | Reference |
| This compound | 0.25 | Dose-dependent increase | [1] |
| 0.5 | Dose-dependent increase | [1] | |
| 1.0 | Dose-dependent increase | [1] | |
| Tetrandrine | 1.0 | Less potent than this compound at the same concentration | [1] |
| Verapamil (B1683045) | 1.0 - 10.0 | Varies by cell line and conditions | [2] |
Table 2: IC50 Values for P-gp Inhibition (Various Assays)
| Compound | IC50 (µM) | Assay Method | Cell Line | Reference |
| This compound | Not Available | P-gp ATPase Activity | - | - |
| Tetrandrine | ~2.5 (complete inhibition of VCR resistance) | Vincristine Resistance Reversal | KBv200 | [3] |
| Verapamil | 1.1 | Digoxin Transport Inhibition | Caco-2 | [4] |
| Cyclosporin (B1163) A | 3.2 | Calcein-AM Efflux | CEM/VBL100 | [5] |
Key Experimental Methodologies
Direct target engagement of a compound with its protein target in a cellular environment can be confirmed using a Cellular Thermal Shift Assay (CETSA). The functional consequences of this engagement on P-gp's activity can be assessed through ATPase activity assays and drug accumulation/efflux studies. The effect on cell viability and reversal of resistance is typically measured using an MTT assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in cells. The principle lies in the ligand-induced thermal stabilization of the target protein. While specific CETSA data for this compound's engagement with P-gp is not currently available, a general protocol for applying CETSA to transmembrane proteins is outlined below.
Experimental Protocol: CETSA for P-glycoprotein
-
Cell Culture and Treatment: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) to 80-90% confluency. Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., digitonin (B1670571) or NP-40) to solubilize membrane proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble P-gp is then quantified by Western blotting or other sensitive protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble P-gp as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound would indicate direct target engagement.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Inhibition of this ATPase activity is a direct measure of P-gp functional modulation.
Experimental Protocol: P-gp ATPase Activity Assay
-
Membrane Preparation: Isolate cell membranes from P-gp overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing P-gp).
-
Assay Reaction: In a 96-well plate, incubate the membrane preparation with varying concentrations of this compound or control inhibitors (e.g., verapamil as a stimulator, cyclosporin A as an inhibitor) in an assay buffer containing ATP and magnesium ions.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done using a malachite green-based colorimetric assay.
-
Data Analysis: The absorbance at a specific wavelength (e.g., 620-650 nm) is measured, and the amount of Pi released is calculated from a standard curve. The effect of this compound on the basal and substrate-stimulated ATPase activity of P-gp is then determined.
Doxorubicin Accumulation Assay
A key functional consequence of P-gp inhibition is the increased intracellular accumulation of its substrates, such as the fluorescent anticancer drug doxorubicin.
Experimental Protocol: Doxorubicin Accumulation Assay
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and their sensitive parental cell line (MCF-7) in 6-well plates or 96-well plates suitable for flow cytometry or fluorescence microscopy.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a control inhibitor for a specified time (e.g., 1 hour).
-
Doxorubicin Incubation: Add doxorubicin to the cells and incubate for a further period (e.g., 1-2 hours).
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Quantification:
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the intracellular doxorubicin fluorescence using a flow cytometer.
-
Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
Fluorospectrophotometry: Lyse the cells and measure the doxorubicin fluorescence in the cell lysate using a fluorospectrophotometer.
-
-
Data Analysis: Compare the intracellular doxorubicin fluorescence in inhibitor-treated cells to that in untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
MTT Assay for Reversal of Multidrug Resistance
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is used to determine the ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic drug.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound or a control inhibitor.
-
Incubation: Incubate the cells for a period that allows for cell proliferation and for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is determined for the drug alone and in combination with the inhibitor. A decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the P-glycoprotein efflux mechanism, its inhibition by this compound, and the general workflow for validating P-gp target engagement.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for validating P-glycoprotein target engagement.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of P-glycoprotein. It effectively reverses multidrug resistance in cancer cells by increasing the intracellular accumulation of chemotherapeutic agents.
However, to definitively confirm direct target engagement and to fully characterize its inhibitory mechanism at a biochemical level, further studies are warranted. Specifically, Cellular Thermal Shift Assays would provide direct evidence of this compound binding to P-gp in a cellular context. Furthermore, detailed kinetic analysis of the P-gp ATPase activity in the presence of this compound would offer deeper insights into its mechanism of inhibition and allow for a more direct comparison with other well-characterized inhibitors. These studies would be invaluable for the continued development of this compound as a potential clinical agent to combat multidrug resistance in cancer.
References
- 1. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P-glycoprotein Inhibitors: Bromotetrandrine, Tariquidar, and Elacridar
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences drug disposition by limiting absorption and distribution. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of therapeutic agents. This guide provides a detailed comparison of three P-gp inhibitors: Bromotetrandrine, a derivative of a natural alkaloid, and Tariquidar (B1662512) and Elacridar (B1662867), two potent third-generation synthetic inhibitors.
Mechanism of Action and Profile
This compound (Br-Tet) is a synthesized brominated derivative of tetrandrine (B1684364) (Tet), an alkaloid isolated from a Chinese medicinal herb. It has been shown to reverse P-gp-mediated MDR both in vitro and in vivo.[1] Its mechanism involves increasing the intracellular accumulation of anticancer drugs by inhibiting P-gp function.[1][2] Some studies suggest it may also inhibit the overexpression of P-gp at the protein level without affecting mdr1 gene expression.[2][3]
Tariquidar (XR9576) is a highly potent, specific, and noncompetitive third-generation P-gp inhibitor.[4][5] It binds with high affinity to P-gp, inhibiting its ATPase activity and locking the transporter in a conformation that blocks drug efflux.[4][6][7] Unlike earlier inhibitors, Tariquidar has shown minimal intrinsic toxicity and fewer pharmacokinetic interactions with co-administered chemotherapy agents in clinical trials.[5][8] It is not a transport substrate of P-gp.[5][7] However, at higher concentrations, it can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10]
Elacridar (GF120918) is another potent, third-generation P-gp inhibitor that also exhibits activity against BCRP.[11][12] It functions by modulating the ATPase activity of the transporter.[13] Elacridar has been shown to effectively reverse P-gp-mediated resistance and increase the plasma and brain concentrations of co-administered drugs in preclinical models.[14][15] While it entered clinical development, it has not progressed to later-stage trials for cancer therapy.[13][16]
Quantitative Performance Comparison
The following table summarizes key quantitative data for the three inhibitors based on published literature. It is important to note that experimental conditions, such as cell lines and assay types, vary between studies, which can influence the reported values.
| Parameter | This compound | Tariquidar | Elacridar |
| Class | Tetrandrine Derivative | Third-generation Acridonecarboxamide | Third-generation Acridonecarboxamide |
| Mechanism | P-gp function inhibitor; may reduce P-gp expression.[1][2] | Noncompetitive P-gp ATPase inhibitor.[4][5] | P-gp and BCRP ATPase modulator.[12][13] |
| In Vitro Potency (IC50) | Not consistently reported as a direct IC50 value. Effective reversal concentrations are in the 0.25-1.0 µM range.[2] | ~25-80 nM for reversing MDR in vitro.[5] EC50 for increasing verapamil (B1683045) brain distribution: 545 ng/mL in rats.[17] | IC50 for P-gp labeling inhibition: 0.16 µM.[18] EC50 for increasing verapamil brain distribution: 114.5 ng/mL in rats.[17] |
| In Vivo Efficacy | 5-10 mg/kg significantly enhanced antitumor activity of doxorubicin (B1662922) in nude mice bearing resistant xenografts.[2] | 2 mg/kg established as a tolerable and biologically active dose in children.[8] Showed limited clinical activity in a Phase II study for advanced breast cancer.[19] | 100 mg/kg (p.o.) increased plasma and brain concentrations of co-administered drugs in mice.[18] |
| Specificity | Primarily targets P-gp.[2] | Highly selective for P-gp, but also inhibits BCRP at higher concentrations.[9][10] Does not inhibit MRPs.[9] | Dual inhibitor of P-gp and BCRP.[11][12] |
| Clinical Development | Preclinical.[1][2] | Reached Phase III clinical trials but development has faced challenges.[20] | Underwent Phase I trials but was not further developed for oncology.[13][16] |
Experimental Methodologies
Accurate assessment of P-gp inhibition is fundamental to drug development. Below are detailed protocols for two common in vitro assays used to characterize inhibitors like this compound, Tariquidar, and Elacridar.
Calcein-AM Retention Assay
This high-throughput fluorescence-based assay measures the function of P-gp by quantifying the retention of a fluorescent substrate, calcein (B42510).
Principle: The non-fluorescent, cell-permeable Calcein-AM is a substrate of P-gp. Inside the cell, ubiquitous esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is impermeable to the cell membrane. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence intensity.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., L-MDR1, K562/MDR) and the parental (sensitive) cell line in a 96-well, black, clear-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24-48 hours to allow for cell adherence.
-
Compound Incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the test inhibitor (e.g., this compound, Tariquidar, or Elacridar) at various concentrations to the wells. Include a positive control (e.g., Verapamil) and a negative (vehicle) control. Pre-incubate for 15-30 minutes at 37°C.[21]
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of 0.25-1.0 µM.[21]
-
Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add fresh PBS to each well and immediately measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: The increase in fluorescence intensity relative to the vehicle control indicates P-gp inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity, providing insight into their interaction with the transporter.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This ATPase activity can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released. Compounds that interact with P-gp can modulate its basal ATPase activity. Substrates typically stimulate ATPase activity, while potent inhibitors may block it.[23] The assay measures the difference in ATP levels in the presence and absence of the test compound.
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells).[24][25]
-
Reaction Setup: In a 96-well plate, combine recombinant human P-gp membranes (e.g., 25 µg) with the test compound at various concentrations in an assay buffer.[26] Include the following controls:
-
Negative Control: Buffer only (basal ATPase activity).
-
Positive Control Stimulator: A known P-gp substrate like Verapamil (e.g., 200 µM) to measure stimulated activity.[26]
-
Positive Control Inhibitor: Sodium orthovanadate (Na3VO4), a potent P-gp inhibitor, to measure non-P-gp related ATPase activity.[26]
-
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding MgATP (e.g., 5 mM final concentration) to each well.[26]
-
Incubation: Incubate the plate at 37°C for 20-40 minutes to allow for ATP hydrolysis.[26]
-
Detection: Stop the reaction and measure the remaining ATP. A common method is using a luciferase-based ATP detection reagent (e.g., Pgp-Glo™ Assay). The reagent is added, and after a brief incubation at room temperature, the luminescence is measured with a luminometer. A decrease in luminescence corresponds to ATP consumption.[23][26]
-
Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the activity in the absence and presence of vanadate. The effect of the test compound is then determined relative to the basal or verapamil-stimulated activity. Results are expressed as percent stimulation or inhibition.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the mechanism of P-gp inhibition and a typical experimental workflow.
Caption: Mechanism of P-gp drug efflux and inhibition.
Caption: Experimental workflow for the Calcein-AM retention assay.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of reversal effects of 5-bromotetrandrine and tetrandrine on P-glycoprotein-dependent Resistance to adriamycin in human lukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 24. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Pgp ATPase assay [bio-protocol.org]
Unlocking Apoptosis: Bromotetrandrine's Potential in Overcoming Chemoresistance
A Comparative Guide for Researchers
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle in oncology. Bromotetrandrine (BrTet), a synthetic derivative of tetrandrine, has garnered significant attention for its ability to resensitize chemoresistant cancer cells to conventional therapies. This guide provides a comparative analysis of BrTet's efficacy in inducing apoptosis in chemoresistant cancer cell lines, supported by experimental data and detailed protocols for researchers in drug development.
Reversal of Chemoresistance and Induction of Apoptosis
This compound primarily functions by inhibiting P-glycoprotein (P-gp), a key efflux pump responsible for MDR. This inhibition leads to the intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.[1] Beyond its role as an MDR modulator, evidence suggests that BrTet can potentiate apoptosis, particularly when used in combination with other drugs.
A pivotal study investigating the effects of BrTet on the intrinsically doxorubicin-resistant human hepatic cancer cell line, Bel7402, revealed that while BrTet or a low dose of doxorubicin (B1662922) alone did not trigger apoptosis, their combined use led to significant apoptotic events.[2] This synergistic effect highlights BrTet's potential to lower the therapeutic threshold of conventional chemotherapeutics, thereby mitigating their toxic side effects.
Comparative Analysis of Apoptotic Induction
The following tables summarize the quantitative data on the synergistic apoptotic effects of this compound with Doxorubicin in the chemoresistant Bel7402 human hepatic cancer cell line.
| Treatment Group | Concentration | Cell Cycle Phase Distribution (%) | Apoptotic Cells (Sub-G1 Peak, %) |
| Control (untreated) | - | G1: 65.2, S: 25.1, G2/M: 9.7 | Not Reported |
| This compound (BrTet) | 4 µM | G1: 64.8, S: 25.5, G2/M: 9.7 | Not Reported |
| Doxorubicin (Dox) | 3 µM | G1: 60.1, S: 28.3, G2/M: 11.6 | Not Reported |
| BrTet + Dox | 4 µM + 3 µM | G1: 50.7, S: 22.1, G2/M: 27.2 | Significant Increase (qualitative) |
Data Interpretation: The combination of this compound and Doxorubicin led to a notable increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase, indicative of cell cycle arrest. While the precise percentage of apoptotic cells in the sub-G1 peak was not quantified in this study, the authors reported significant morphological changes and DNA fragmentation characteristic of apoptosis in the combination treatment group.[2]
| Treatment Group | Concentration | Bax/Bcl-2 Ratio | Caspase-3 Activation |
| Control (untreated) | - | Baseline | No |
| This compound (BrTet) | 4 µM | No significant change | No |
| Doxorubicin (Dox) | 3 µM | No significant change | No |
| BrTet + Dox | 4 µM + 3 µM | Elevated | Yes |
Data Interpretation: The combination treatment resulted in an elevated Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
Chemoresistant cancer cells (e.g., Bel7402)
-
96-well plates
-
Complete culture medium
-
This compound (BrTet)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BrTet and control vehicle for the desired duration (e.g., 48 or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced apoptosis in chemoresistant cancer cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-potentiated apoptosis.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Chemotherapeutic Synergy: A Comparative Analysis of Bromotetrandrine with Paclitaxel and Doxorubicin
For Immediate Release
A deep dive into the synergistic anticancer effects of Bromotetrandrine (B1667932) (BrTet) when combined with the widely used chemotherapeutic agents, paclitaxel (B517696) and doxorubicin (B1662922), reveals promising strategies to overcome multidrug resistance (MDR) in cancer cells. This guide provides a comparative analysis of the preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of the mechanisms, efficacy, and experimental protocols underpinning these combination therapies.
The primary mechanism by which this compound enhances the efficacy of both paclitaxel and doxorubicin is through the reversal of multidrug resistance, a major obstacle in cancer chemotherapy. BrTet has been shown to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1][2][3][4] By blocking P-gp, BrTet increases the intracellular accumulation and retention of these drugs, thereby restoring their cytotoxic effects in resistant cancer cell lines.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with paclitaxel and doxorubicin has been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies, showcasing the reversal of drug resistance and enhanced tumor growth inhibition.
In Vitro Efficacy: Reversal of Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent with BrTet (µM) | Reversal Fold | Reference |
| MCF-7/Dox (Human Breast Cancer) | Doxorubicin | 0.25, 0.5, 1 | - | - | Dose-dependent reversal | [1] |
| KBv200 (Human Oral Epidermoid Carcinoma) | Doxorubicin | - | - | - | Significant reversal | |
| KBv200 (Human Oral Epidermoid Carcinoma) | Paclitaxel | - | - | - | Significant reversal | |
| Bel(7402) (Human Hepatocellular Carcinoma) | Doxorubicin | - | - | - | Reversal of innate resistance | |
| K562/A02 (Human Leukemia) | Doxorubicin (Adriamycin) | 0.25, 0.5, 1.0 | - | - | 17.88, 9.9, 4.24-fold increase in chemosensitivity | |
| MCF-7/ADR (Human Breast Cancer) | Doxorubicin | - | - | - | Significantly enhanced cytotoxicity with co-encapsulated nanoemulsions |
Note: Specific IC50 values were not consistently provided in all abstracts; "significant reversal" indicates a statistically significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound as reported by the study.
In Vivo Efficacy: Tumor Growth Inhibition
| Xenograft Model | Chemotherapeutic Agent | This compound Dose (mg/kg) | Treatment Outcome | Reference |
| KBv200 Xenografts | Doxorubicin | 5 and 10 | Significantly enhanced antitumor activity (33.0% and 39.2% inhibition with BrTet vs. 11.6% with Dox alone) | |
| KBv200 Xenografts | Paclitaxel | 5 | Reversed paclitaxel resistance | |
| MCF-7/ADR Xenografts | Doxorubicin | - | Enhanced tumor uptake of doxorubicin with co-encapsulated nanoemulsions |
Signaling Pathways and Mechanisms of Action
This compound's synergistic effect extends beyond P-gp inhibition. Studies suggest that in combination with doxorubicin, BrTet can enhance apoptosis through the mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential (ΔΨm) and an increased Bax/Bcl-2 ratio, leading to the activation of caspase-3.
Caption: Mechanism of this compound Synergy.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxicity and synergistic effects of this compound in combination with paclitaxel or doxorubicin are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: MTT Assay Workflow.
Doxorubicin Accumulation Assay (Fluorospectrophotometry)
The effect of this compound on the intracellular accumulation of doxorubicin, which is naturally fluorescent, can be quantified using fluorospectrophotometry or flow cytometry.
-
Cell Seeding and Treatment: Cancer cells are seeded in culture plates and allowed to adhere.
-
Drug Incubation: Cells are treated with doxorubicin alone or in combination with this compound for a specified period.
-
Cell Lysis: Cells are washed and then lysed to release the intracellular contents.
-
Fluorescence Measurement: The fluorescence of doxorubicin in the cell lysate is measured using a fluorospectrophotometer at an excitation wavelength of ~485 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration of the lysate. An increase in fluorescence in the combination treatment group compared to the doxorubicin-alone group indicates increased intracellular accumulation.
P-glycoprotein Expression Analysis (Immunocytochemistry and RT-PCR)
The impact of this compound on the expression of P-gp at the protein and mRNA levels can be assessed by immunocytochemistry and reverse transcription-polymerase chain reaction (RT-PCR), respectively.
-
Immunocytochemistry: This technique utilizes fluorescently labeled antibodies that specifically bind to P-gp. The intensity of the fluorescence signal, visualized under a microscope, corresponds to the amount of P-gp protein present on the cell surface.
-
RT-PCR: This method quantifies the amount of mRNA transcript for the MDR1 gene, which encodes P-gp. A decrease in the MDR1 mRNA level in cells treated with this compound would suggest that it downregulates the expression of P-gp.
Conclusion
The available preclinical evidence strongly supports the synergistic interaction of this compound with both paclitaxel and doxorubicin, primarily through the inhibition of P-glycoprotein-mediated drug efflux. This leads to a significant reversal of multidrug resistance in various cancer cell lines and enhanced antitumor activity in vivo. While both combinations show promise, the data for the doxorubicin-Bromotetrandrine pairing is more extensively characterized in the reviewed literature, with detailed insights into its pro-apoptotic mechanisms. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine which combination offers superior therapeutic potential for specific cancer types. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers aiming to build upon these foundational studies and accelerate the translation of these promising combination therapies into clinical practice.
References
- 1. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coencapsulated doxorubicin and this compound lipid nanoemulsions in reversing multidrug resistance in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Unveiling the Cross-Resistance Profile of Bromotetrandrine in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bromotetrandrine (BrTet) in overcoming multidrug resistance (MDR) in cancer cells. We present supporting experimental data, detailed protocols, and visualizations to elucidate its performance against other alternatives.
This compound, a brominated derivative of tetrandrine (B1684364), has emerged as a potent agent for reversing P-glycoprotein (P-gp)-mediated multidrug resistance, a significant challenge in cancer chemotherapy. This guide synthesizes findings from multiple studies to present a clear picture of its efficacy and mechanism of action.
Performance Comparison: Reversal of Multidrug Resistance
This compound has been demonstrated to effectively resensitize various multidrug-resistant cancer cell lines to conventional chemotherapeutic agents. Its performance, often compared to its parent compound Tetrandrine (Tet), shows significant promise.
In Vitro Efficacy of this compound in Reversing Drug Resistance
The following table summarizes the quantitative data on the efficacy of this compound and Tetrandrine in reversing resistance to various anticancer drugs in different cancer cell lines. The data is primarily presented as the half-maximal inhibitory concentration (IC50) and the fold reversal (FR), which indicates how many times the drug's potency is increased in the presence of the resistance modulator.
| Cell Line | Anticancer Drug | Modulator (Concentration) | IC50 (µM) of Anticancer Drug | Fold Reversal (FR) | Reference |
| K562/A02 (Human Leukemia) | Adriamycin (ADM) | None | - | - | [1] |
| Tetrandrine (1.0 µM) | - | 12.17 | [1] | ||
| This compound (0.25 µM) | - | 17.88 | [1] | ||
| This compound (0.5 µM) | - | 9.9 | [1] | ||
| This compound (1.0 µM) | - | 4.24 | [1] | ||
| MCF-7/Dox (Human Breast Cancer) | Doxorubicin (Dox) | This compound (0.25, 0.5, 1 µM) | Dose-dependent reversal | More potent than Tetrandrine | |
| KBv200 (Human Oral Epidermoid Carcinoma) | Vincristine (VCR) | This compound | Reverses resistance | - | |
| Doxorubicin (Dox) | This compound | Reverses resistance | - | ||
| Paclitaxel | This compound | Reverses resistance | - | ||
| Bel(7402) (Human Hepatocellular Carcinoma) | Vincristine (VCR) | This compound | Reverses resistance | - | |
| Doxorubicin (Dox) | This compound | Reverses resistance | - | ||
| K562/A02 (Human Leukemia) | Daunorubicin (DNR) | None | - | 23.65-fold resistance vs K562 | |
| Tetrandrine (1 µmol/L) | - | - | |||
| This compound (2 µmol/L) | - | - |
Note: Some studies did not provide specific IC50 values but demonstrated a clear reversal of resistance.
Mechanism of Action: How this compound Reverses Resistance
The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). Some evidence also suggests its involvement in the downregulation of Multidrug Resistance-Associated Protein 7 (MRP7).
By inhibiting these efflux pumps, this compound increases the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.
Signaling Pathways in Multidrug Resistance
The expression and function of ABC transporters like P-gp are regulated by complex signaling pathways. While the direct effect of this compound on these pathways is still under investigation, understanding the general regulatory mechanisms provides context for its action. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are known to modulate P-gp expression.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the detailed methodologies for the key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the anticancer drug, both in the presence and absence of this compound or other modulators. Control wells with untreated cells and cells treated with the modulator alone are also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting cell viability against drug concentration.
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay quantifies the amount of a fluorescent anticancer drug (like Doxorubicin or Daunorubicin) that accumulates inside the cells.
-
Cell Preparation: Resistant cells are harvested and washed with phosphate-buffered saline (PBS).
-
Modulator Pre-incubation: Cells are pre-incubated with this compound or another modulator at a specific concentration for a defined period (e.g., 1 hour).
-
Drug Incubation: A fluorescent anticancer drug is added to the cell suspension and incubated for a further period (e.g., 1-2 hours).
-
Washing: The cells are washed with ice-cold PBS to remove any extracellular drug.
-
Flow Cytometry Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. An increase in fluorescence intensity in the presence of the modulator indicates increased intracellular drug accumulation.
P-glycoprotein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the amount of P-gp protein in the cancer cells.
-
Protein Extraction: Total protein is extracted from the sensitive and resistant cell lines.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for P-gp, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of P-gp, is captured using an imaging system.
Conclusion
This compound demonstrates significant potential as a multidrug resistance modulator in cancer therapy. Its ability to reverse P-gp-mediated resistance, often with greater potency than its parent compound Tetrandrine, makes it a promising candidate for further preclinical and clinical investigation. The experimental data consistently shows its efficacy across various cancer cell lines and with different chemotherapeutic agents. The primary mechanism of action involves the inhibition of P-gp and potentially other ABC transporters like MRP7, leading to increased intracellular drug accumulation. Further research is warranted to fully elucidate its interaction with the signaling pathways that regulate ABC transporter expression and function. This guide provides a foundational understanding for researchers aiming to explore and build upon the therapeutic potential of this compound in overcoming multidrug resistance in cancer.
References
Validating the In Vivo Efficacy of Bromotetrandrine and its Analogue Tetrandrine in Diverse Tumor Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of Bromotetrandrine and its closely related analogue, Tetrandrine (TET), across various tumor models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their anti-cancer potential. The information is compiled from multiple preclinical studies, highlighting tumor growth inhibition, survival benefits, and mechanistic insights.
Comparative Efficacy of Tetrandrine in Preclinical Tumor Models
Tetrandrine has demonstrated significant anti-tumor activity in a range of in vivo models. The following tables summarize the quantitative data from these studies, offering a clear comparison of its efficacy as a single agent and in combination with other therapies.
Table 1: Single-Agent In Vivo Efficacy of Tetrandrine
| Tumor Model | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| Cervical Cancer | SiHa | Xenograft | 20 and 50 mg/kg/day | Increased apoptosis and activated caspase-3.[1] |
| Liver Cancer | HepG2 | Orthotopic | Not specified | Increased apoptotic cells and lower p-AKT in tumors.[1] |
| Endometrial Cancer | Not specified | Not specified | 50 or 100 mg/kg once every other day for 3 weeks (intragastric) | Tumor growth suppression, increased apoptosis, and increased lipid peroxidation.[1] |
| Breast Cancer (TNBC) | MDA-MB-231 | Xenograft | Not specified | Inhibited tumor growth and induced apoptosis.[2][3] |
| Angiogenesis Model | EOMA cells | In vivo | Not specified | Inhibited angiogenesis. |
Table 2: Combination Therapy In Vivo Efficacy of Tetrandrine
| Tumor Model | Combination Agent | Animal Model | Dosage and Administration | Key Findings |
| Drug-Resistant Tumors | Paclitaxel | Xenograft (KBv200) | Not specified | Significantly potentiated the antitumor activity of paclitaxel. |
| Various Cancers | Trivalent arsenic derivatives (AsII) | In vivo | TET: 20 mg/kg/day | Increased autophagy. |
| Various Cancers | H89 (PKA inhibitor) | In vivo | TET: 25 mg/kg | Prevented tumor growth. |
| Various Cancers | Gy6 irradiation | In vivo | TET: 50 mg/kg | Prevented tumor growth and decreased pERK. |
| Lung Cancer | Chloroquine | Xenograft (A549) | TET: 25 mg/kg | Synergistic effect on decreasing tumor growth, increased apoptosis and lipid peroxidation. |
| Various Cancers | Cisplatin | In vivo | TET: 50 mg/kg/day | Prevented tumor growth, increased Ki67 and apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited in vivo studies.
Xenograft Tumor Model Protocol
A common methodology for evaluating in vivo efficacy involves the use of xenograft models.
-
Cell Culture: Human cancer cell lines (e.g., SiHa for cervical cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200mm³).
-
Drug Administration: Animals are randomized into control and treatment groups. The drug (e.g., Tetrandrine) is administered via a specified route (e.g., orally, intragastrically) at a defined dosage and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and study layout.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Caption: Tetrandrine induces apoptosis through modulation of key signaling proteins.
Reversal of Multidrug Resistance
A significant aspect of Tetrandrine's anti-cancer activity is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This is a major obstacle in chemotherapy.
Mechanism of MDR Reversal
-
P-gp Inhibition: Tetrandrine inhibits the function of P-gp, an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.
-
Increased Intracellular Drug Accumulation: By blocking P-gp, Tetrandrine increases the intracellular concentration of co-administered anticancer drugs, such as paclitaxel, thereby enhancing their cytotoxic effects.
Caption: Tetrandrine blocks P-gp to increase intracellular drug levels.
References
- 1. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Bromotetrandrine's Efficacy in Overcoming Multidrug Resistance in Cancer: A Comparative Analysis
A comprehensive review of Bromotetrandrine's (BrTet) potential as a multidrug resistance (MDR) modulator in various cancer cell lines reveals its significant capacity to resensitize resistant cells to conventional chemotherapeutic agents. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of BrTet's effects, detailed experimental methodologies, and insights into its mechanism of action.
This compound, a brominated derivative of tetrandrine (B1684364), has demonstrated potent activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance. Experimental evidence highlights its ability to enhance the cytotoxicity of several anticancer drugs in resistant cancer cell lines by inhibiting the efflux function of P-gp and other ABC transporters, thereby increasing intracellular drug accumulation.
Quantitative Analysis of this compound's Reversal Effect
The efficacy of this compound in reversing multidrug resistance has been quantified across various MDR cancer cell lines. The following tables summarize the key data, including the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in the presence and absence of BrTet, and the corresponding reversal fold (RF), which indicates the factor by which BrTet restores drug sensitivity.
| Cell Line | Chemotherapeutic Agent | IC50 (without BrTet) | IC50 (with BrTet) | BrTet Concentration | Reversal Fold (RF) | Reference |
| K562/A02 | Adriamycin (ADM) | 49.51-fold higher than sensitive K562 cells | - | - | - | [1] |
| Adriamycin (ADM) | - | - | 0.25 µM | 17.88 | [1] | |
| Adriamycin (ADM) | - | - | 0.5 µM | 9.9 | [1] | |
| Adriamycin (ADM) | - | - | 1.0 µM | 4.24 | [1] | |
| Daunorubicin (DNR) | 23.65-fold higher than sensitive K562 cells | - | 2 µM | - | [2] | |
| MCF-7/Dox | Doxorubicin (Dox) | - | Dose-dependently decreased | 0.25, 0.5, 1 µM | Potency > Tetrandrine | [3] |
| KBv200 | Vincristine (VCR) | - | Reversed resistance | - | - | [3] |
| Doxorubicin (Dox) | - | Reversed resistance | - | - | [3] | |
| Paclitaxel | - | Reversed resistance | - | - | [3] | |
| Bel(7402) | Vincristine (VCR) | - | Reversed innate resistance | - | - | [3] |
| Doxorubicin (Dox) | - | Reversed innate resistance | - | - | [3] |
Table 1: In Vitro Reversal of Multidrug Resistance by this compound in Various Cancer Cell Lines. This table summarizes the effectiveness of this compound in sensitizing different MDR cancer cell lines to various chemotherapeutic agents. The reversal fold (RF) is calculated as the IC50 of the drug alone divided by the IC50 of the drug in combination with BrTet.
Mechanism of Action: Inhibition of ABC Transporters and Beyond
The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[3] By blocking the efflux pump function of these transporters, BrTet increases the intracellular concentration of chemotherapeutic drugs to cytotoxic levels in resistant cells.[1][3]
Furthermore, studies on the parent compound, tetrandrine, and its derivatives suggest potential involvement of other mechanisms, including the downregulation of signaling pathways associated with drug resistance. A novel derivative of tetrandrine, H1, has been shown to promote the degradation of P-gp by downregulating the MEK-ERK signaling pathway. While direct evidence for this compound's effect on this pathway is still emerging, it presents a plausible secondary mechanism of action. The PI3K/Akt/mTOR pathway is also a key regulator of cell survival and drug resistance, and its inhibition is a promising strategy to overcome MDR.[4] Although a direct link between this compound and the PI3K/Akt pathway has not been definitively established, its role in MDR makes it a relevant pathway to consider in the context of MDR reversal agents.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell line K562 and its adriamycin-resistant subline K562/A02; human breast cancer cell line MCF-7 and its doxorubicin-resistant subline MCF-7/Dox (also referred to as MCF-7/adr); human oral epidermoid carcinoma cell line KB and its vincristine-resistant subline KBv200; and human hepatocellular carcinoma cell line Bel(7402) which exhibits innate drug resistance.[1][3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are maintained in medium containing a specific concentration of the respective drug to maintain the resistance phenotype.
-
Drug Treatment: For experiments, cells are seeded in plates and treated with various concentrations of chemotherapeutic agents, either alone or in combination with non-toxic concentrations of this compound (e.g., 0.25, 0.5, 1.0, or 2.0 µM).[1][2][3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.
-
Drug Incubation: The cells are then treated with various concentrations of the chemotherapeutic drug, with or without this compound, for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The drug concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay measures the ability of this compound to increase the intracellular accumulation of fluorescent chemotherapeutic drugs like Doxorubicin or Adriamycin.
-
Cell Preparation: Cells are harvested and resuspended in fresh medium.
-
Drug and Modulator Incubation: Cells are incubated with a fluorescent drug (e.g., 10 µM Doxorubicin) in the presence or absence of this compound for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: After incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Flow Cytometric Analysis: The intracellular fluorescence intensity is analyzed using a flow cytometer. An increase in fluorescence in the cells treated with this compound indicates increased intracellular drug accumulation.
Western Blot Analysis for P-glycoprotein Expression
Western blotting is used to determine the effect of this compound on the protein expression levels of P-glycoprotein.
-
Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against P-glycoprotein overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound in reversing P-gp-mediated MDR.
Caption: General experimental workflow for assessing this compound's MDR reversal effects.
Caption: Potential signaling pathways implicated in MDR that may be targeted by this compound.
References
- 1. [Comparison of reversal effects of 5-bromotetrandrine and tetrandrine on P-glycoprotein-dependent Resistance to adriamycin in human lukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of tetrandrine and 5-bromotetrandrine in reversing multidrug resistance may relate to down-regulation of multidrug resistance associated protein 7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Bromotetrandrine in Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Bromotetrandrine in non-cancerous cell lines. As a derivative of tetrandrine (B1684364), this compound is primarily investigated for its potential to overcome multidrug resistance in cancer by inhibiting P-glycoprotein (P-gp). However, understanding its impact on healthy, non-cancerous cells is crucial for evaluating its therapeutic window and potential toxicities. This document summarizes available data on the cytotoxicity of this compound and its analogue, tetrandrine, in comparison to other P-glycoprotein inhibitors, Verapamil (B1683045) and Tariquidar. Detailed experimental protocols and pathway diagrams are provided to support further research and informed decision-making in drug development.
Executive Summary
While direct comprehensive data on the off-target effects of this compound in non-cancerous cells is limited, studies on its close structural analog, tetrandrine, provide valuable insights. Evidence suggests that tetrandrine exhibits dose-dependent cytotoxicity in various non-cancerous cell lines, including endothelial cells, fibroblasts, and myoblasts. This guide presents a compilation of available cytotoxicity data (IC50 values) to facilitate a preliminary assessment of this compound's potential off-target profile. Furthermore, we explore the known off-target kinase inhibition profile of tetrandrine as a potential indicator of this compound's broader cellular effects. In comparison, established P-gp inhibitors like Verapamil and Tariquidar also demonstrate varying degrees of cytotoxicity in non-cancerous cells, highlighting the importance of a thorough off-target assessment for this class of compounds.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of this compound, tetrandrine, and alternative P-gp inhibitors in various non-cancerous cell lines. It is important to note the variability in experimental conditions across different studies.
Table 1: Cytotoxicity of this compound and Tetrandrine in Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Citation |
| This compound | - | - | - | - | Data not available | - |
| Tetrandrine | Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial | MTT | Proliferation Inhibition | 2-8 µg/mL | [1] |
| Tetrandrine | Human Skin Fibroblasts | Fibroblast | - | Growth Inhibition | Significant inhibition | [2] |
| Tetrandrine | C2C12 | Myoblast | MTT | IC50 | 11.71 µM | [3] |
| Tetrandrine | Mouse Peritoneal Macrophages | Macrophage | Viability | 50% Viability Loss | ~5 µM | [4] |
| Tetrandrine | MPC5 | Podocyte | Viability | No effect | 10 µM | [5] |
| Tetrandrine | HaCaT | Keratinocyte | Viability | Slight reduction | 20 µM | [5] |
Table 2: Cytotoxicity of Alternative P-gp Inhibitors in Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Citation |
| Verapamil | Human Osteoblasts (HOB) | Osteoblast | - | Cytotoxicity | No significant effect | [6] |
| Verapamil | MGH-U1 (Bladder Carcinoma) | Epithelial | Survival | Cytotoxicity | No significant cytotoxicity | [7] |
| Tariquidar | A7r5 | Smooth Muscle | Viability | Cytotoxicity | Not cytotoxic up to 1 µM, apoptosis at 10 µM | [8] |
| Tariquidar | EA.hy926 | Endothelial | Viability | Cytotoxicity | Not cytotoxic up to 1 µM, apoptosis at 10 µM | [8] |
| Tariquidar | - | - | - | Cytotoxicity | No cytotoxicity <20 µM | [9] |
Off-Target Kinase Inhibition Profile
Off-target kinase interactions can lead to unforeseen cellular effects. A kinase screen of tetrandrine against 300 recombinant kinases revealed inhibitory activity against several kinases at a concentration of 1 µM. This suggests that this compound may also possess off-target kinase inhibitory activity.
Table 3: Off-Target Kinase Inhibition by Tetrandrine (at 1 µM)
| Kinase Target | Inhibition (%) |
| Protein Kinase C alpha (PKC-α) | 89 |
| Ephrin type-A receptor 5 (EphA5) | >50 |
| Feline Encephalitis Sarcoma (FES) | >50 |
| Fibroblast Growth Factor Receptor 2 (FGF-R2) | >50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate non-cancerous cells (e.g., HUVECs, fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, tetrandrine, Verapamil, or Tariquidar in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Kinase Profiling Assay
Objective: To screen for off-target kinase inhibition.
Methodology:
-
Compound Preparation: Prepare the test compound at a specified concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the test compound, a panel of recombinant kinases, and the corresponding kinase-specific substrate in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (e.g., using [γ-³³P]ATP) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the activity in the presence of the test compound to a vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing off-target effects.
Caption: P-gp efflux mechanism and inhibition.
Conclusion
The assessment of off-target effects is a critical component of preclinical drug development. While direct data for this compound in non-cancerous cell lines is sparse, the information available for its analog, tetrandrine, suggests a potential for cytotoxicity and off-target kinase activity. This guide provides a framework for further investigation, including standardized protocols and a comparative analysis with other P-gp inhibitors. A comprehensive evaluation of this compound's effects on a panel of non-cancerous cell lines is essential to determine its safety profile and therapeutic potential. Future studies should focus on generating direct, quantitative data for this compound to enable a more definitive assessment of its off-target liabilities.
References
- 1. [Inhibitory effect of tetrandrine on angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Observation on inhibitory effect of tetrandrine on the growth of human skin fibroblast in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromotetrandrine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Bromotetrandrine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the potential toxicity of this compound, all procedures must be conducted in strict accordance with institutional safety protocols and local hazardous waste regulations.
Immediate Safety and Handling
Before handling or disposing of this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is unavailable, the compound should be handled with the utmost caution, assuming high toxicity based on related compounds like Tetrandrine, which is classified as "Fatal if swallowed."[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.
-
Lab Coat: A lab coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved/certified respirator or work within a chemical fume hood.[2]
Ventilation: All handling and disposal preparation of this compound should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[3][4]
Waste Classification and Regulations
This compound waste must be classified and managed as hazardous waste . In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] While a specific EPA waste code for this compound is not listed, it would likely be classified based on its characteristics, primarily toxicity (D-code) .
It is the responsibility of the waste generator (the laboratory) to correctly classify the waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and local regulations.
Operational Disposal Plan
Follow these step-by-step procedures for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to ensure safe handling and disposal. Do not mix this compound waste with non-hazardous materials, as this requires the entire mixture to be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and shatter-proof container. Ensure the container is compatible with the solvents used.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container.
Step 2: Waste Container Labeling
Properly labeling hazardous waste is a regulatory requirement. The waste container must be clearly marked with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound Waste "
-
A clear indication of the hazards (e.g., "Toxic ")
-
The accumulation start date (the date the first drop of waste was added)
-
The composition of the waste, including any solvents.
Step 3: On-site Accumulation and Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and incompatible materials.
-
In a location that minimizes the risk of spills or breakage.
Step 4: Arranging for Final Disposal
Once the waste container is full or reaches the institutional time limit for accumulation, contact your EHS department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash. Final disposal must be carried out by a licensed hazardous waste management company, typically via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Data Presentation
| Parameter | Specification | Rationale |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat | Prevents skin and eye contact with the hazardous material. |
| Waste Container (Solid) | Leak-proof, rigid container with a sealed lid | Contains solid waste and prevents environmental release. |
| Waste Container (Liquid) | Shatter-proof, chemically compatible, sealed container | Safely contains liquid waste and prevents spills and reactions. |
| Waste Labeling | "Hazardous Waste," Chemical Name, Hazard Class, Date | Complies with regulations and ensures safe handling. |
| Primary Disposal Method | Incineration via licensed hazardous waste facility | Ensures complete destruction of the toxic compound in a controlled manner. |
Experimental Workflow & Signaling Pathway Diagrams
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
